An In-depth Technical Guide to 3-Bromo-1-propyl-1H-indazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical overview of 3-Bromo-1-propyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Given i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical overview of 3-Bromo-1-propyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Given its status as a potentially novel or less-common derivative, this document synthesizes information from closely related analogues and the parent 3-bromo-1H-indazole scaffold to offer valuable insights into its chemical identity, physicochemical characteristics, and synthetic pathways.
Core Chemical Identity
3-Bromo-1-propyl-1H-indazole belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. The indazole core, a fusion of a benzene and a pyrazole ring, is a "privileged scaffold" in drug discovery, known for its presence in a multitude of biologically active molecules[1][2][3]. The structure of 3-Bromo-1-propyl-1H-indazole is characterized by a bromine atom at the 3-position of the indazole ring and a propyl group attached to one of the nitrogen atoms.
Below is a visual representation of the chemical structure of 3-Bromo-1-propyl-1H-indazole.
Caption: Chemical structure of 3-Bromo-1-propyl-1H-indazole.
Inert atmosphere, 2-8°C is common for indazole derivatives[7][13][14].
Synthesis and Reactivity
The synthesis of 3-Bromo-1-propyl-1H-indazole would typically proceed through the N-alkylation of the readily available starting material, 3-Bromo-1H-indazole. This transformation is a common and well-established method for the preparation of N-substituted indazoles.
General Synthetic Workflow
The N-alkylation of 3-bromo-1H-indazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a suitable base and solvent is the most direct approach. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as indazole has two potential nucleophilic nitrogen atoms. Generally, the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) favors N1 alkylation.
Caption: General synthetic workflow for 3-Bromo-1-propyl-1H-indazole.
Exemplary Experimental Protocol
The following is a representative protocol for the N-alkylation of a bromo-indazole derivative, which can be adapted for the synthesis of 3-Bromo-1-propyl-1H-indazole. This protocol is based on a similar synthesis of a N-alkylated bromo-indazole derivative[15].
Materials:
3-Bromo-1H-indazole
Sodium hydride (NaH, 60% dispersion in mineral oil)
To a solution of 3-Bromo-1H-indazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (2.0 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture at room temperature for 30 minutes.
Add 1-iodopropane (1.5 equivalents) dropwise to the reaction mixture.
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
Quench the reaction by the slow addition of water.
Extract the aqueous mixture with ethyl acetate.
Wash the combined organic layers with saturated aqueous NH4Cl solution.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 3-Bromo-1-propyl-1H-indazole.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to mimic the purine base adenine and interact with the ATP-binding sites of kinases[3][16][17]. The 3-bromo-1H-indazole core serves as a versatile synthetic intermediate, where the bromine atom acts as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
Derivatives of 3-bromo-1-propyl-1H-indazole are of interest for their potential as:
Kinase Inhibitors: For the treatment of cancer and inflammatory diseases[3][16].
Antagonists for Chemokine Receptors: With potential applications in inflammatory conditions like psoriasis[15].
Anti-cancer Agents: Indazole derivatives have shown promise in the development of new anti-cancer therapies[1][18].
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Bromo-1-propyl-1H-indazole and its precursors. Based on the safety information for the parent compound, 3-Bromo-1H-indazole, the following hazards may be associated with its N-propyl derivative:
Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled[6].
Irritation: May cause skin, eye, and respiratory irritation[4][6].
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere[7][13][14].
References
3-Bromo-1H-indazole | C7H5BrN2 | CID 721568 - PubChem. (n.d.). Retrieved March 27, 2024, from [Link]
Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (2021, February 15). Retrieved March 27, 2024, from [Link]
Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition | The Journal of Organic Chemistry - ACS Publications. (2023, December 8). Retrieved March 27, 2024, from [Link]
3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem. (n.d.). Retrieved March 27, 2024, from [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 20). Retrieved March 27, 2024, from [Link]
CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. (n.d.).
Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - ACS Publications. (2023, October 26). Retrieved March 27, 2024, from [Link]
3-bromo-1-(oxan-2-yl)-1H-indazole - NextSDS. (n.d.). Retrieved March 27, 2024, from [Link]
85-5110-05 3-Bromo-1h-pyrazolo[4,3-b]pyridine 25mg CAS No:633328-33-3 424104. (n.d.). Retrieved March 27, 2024, from [Link]
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-Portal.org. (2024, August 23). Retrieved March 27, 2024, from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Retrieved March 27, 2024, from [Link]
3-Bromo-1-methyl-1H-indazole — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2024, from [Link]
(PDF) 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one - ResearchGate. (2017, May 2). Retrieved March 27, 2024, from [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved March 27, 2024, from [Link]
3-bromo-1-methyl-1h-indazole (C8H7BrN2) - PubChemLite. (n.d.). Retrieved March 27, 2024, from [Link]
Preliminary Investigation of 3-Bromo-1-propyl-1H-indazole: A Versatile Scaffold for Target-Based Drug Design
Executive Summary & Structural Rationale In contemporary medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold," frequently serving as a bioisostere for indole and benzimidazole rings. Its uni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold," frequently serving as a bioisostere for indole and benzimidazole rings. Its unique electronic distribution and hydrogen-bonding capabilities make it a highly effective pharmacophore for interacting with kinase ATP-binding pockets and bacterial enzymes (1[1]).
3-Bromo-1-propyl-1H-indazole (CAS: 1352514-47-6) represents a highly optimized intermediate in this chemical space. The structural rationale behind this specific molecule is twofold:
The N1-Propyl Group: Alkylation at the N1 position eliminates the hydrogen bond donor capacity of the native indazole, which is often necessary to improve membrane permeability (LogP) and direct the molecule into deep, hydrophobic allosteric pockets.
The C3-Bromine Handle: The C3 position of the indazole ring is chemically orthogonal to the N1-alkyl group. The introduction of a bromine atom at this site provides an ideal, highly reactive handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations) (2[2]).
Synthetic Methodology & Causality
To ensure reproducibility and high yield, the synthesis of 3-bromo-1-propyl-1H-indazole must be executed with strict regiochemical control. The following self-validating protocols detail the two-step synthesis, emphasizing the mechanistic causality behind each experimental choice.
Historically, bromination of indazole using elemental bromine (
Br2
) in acidic media led to poor regioselectivity, often yielding 3,5-dibromo or 3,5,7-tribromo side products due to the high reactivity of the indazolium cation (3[3]). To circumvent this, we utilize N-Bromosuccinimide (NBS) under mild, neutral conditions.
Protocol:
Initiation: Dissolve 1H-indazole (1.0 eq) in anhydrous Dichloromethane (
CH2Cl2
) or Dimethylformamide (DMF).
Thermal Control: Cool the reaction vessel to 0 °C. Causality: Lowering the thermal energy of the system suppresses the kinetic over-bromination pathway, ensuring the electrophilic attack is restricted to the most electron-rich C3 position of the pyrazole ring (4[4]).
Reagent Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.
In-Process Control (IPC): Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material validates the completion of the electrophilic aromatic substitution.
Workup: Quench with water, extract with EtOAc, and wash with brine to remove succinimide byproducts. Yields typically exceed 85%.
Indazole possesses two nitrogen atoms (N1 and N2) capable of nucleophilic attack. Alkylation can yield a mixture of N1 and N2 isomers.
Protocol:
Deprotonation: Dissolve the isolated 3-bromo-1H-indazole (1.0 eq) in anhydrous DMF. Add Cesium Carbonate (
Cs2CO3
, 1.5 eq). Causality: The large ionic radius of the cesium cation results in a loose, solvent-separated ion pair with the indazole anion. This "naked" anion is highly nucleophilic. Furthermore, the use of a mild base and heat favors the formation of the thermodynamically more stable N1-alkylated product over the kinetic N2-isomer.
Alkylation: Add 1-bromopropane (1.2 eq) dropwise.
Propagation: Heat the mixture to 60 °C for 4 hours.
Validation & Purification: Confirm mass via LC-MS (
[M+H]+≈239.0/241.0
due to bromine isotopes). Purify via silica gel flash chromatography to isolate pure 3-bromo-1-propyl-1H-indazole.
Once synthesized, 3-bromo-1-propyl-1H-indazole serves as a foundational node for library generation. The C3-bromine is highly susceptible to oxidative addition by Palladium(0) catalysts.
By coupling this intermediate with various aryl or heteroaryl boronic acids (Suzuki-Miyaura coupling), researchers can rapidly generate libraries of 3-aryl-1-propyl-1H-indazoles. These derivatives have shown profound efficacy in inhibiting the Epidermal Growth Factor Receptor (EGFR), particularly the T790M mutant variant implicated in non-small cell lung cancer, by competitively binding to the ATP pocket of the kinase domain (1[1]).
Quantitative Data Summaries
Table 1: Physicochemical Profile of 3-Bromo-1-propyl-1H-indazole
Property
Value / Description
CAS Number
1352514-47-6
Molecular Formula
C10H11BrN2
Molecular Weight
239.11 g/mol
Structural Class
Halogenated Bicyclic Heterocycle
Key Reactive Sites
C3 (Electrophilic/Cross-coupling), N1 (Alkylated)
Table 2: Optimization of C3-Bromination Conditions (Literature Meta-Analysis)
Brominating Agent
Solvent System
Temperature
Regioselectivity (C3)
Primary Drawback / Note
Elemental
Br2
Acetic Acid
120 °C
Poor (<60%)
High toxicity, over-bromination at C5/C7.
NBS
CH2Cl2
0 °C to 25 °C
Excellent (>95%)
Standard industry protocol; highly reliable.
DBDMH
Ethanol (Ultrasound)
40 °C
Excellent (>95%)
Green chemistry approach; requires sonication equipment (5[5]).
System Workflows and Signaling Visualizations
Fig 1. Stepwise synthetic workflow and downstream diversification of 3-Bromo-1-propyl-1H-indazole.
Fig 2. EGFR/PI3K/AKT signaling pathway targeted by C3-arylated indazole derivatives.
References
Source: National Institutes of Health (NIH)
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors
Source: ACS Medicinal Chemistry Letters
URL
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW
Source: Institute of Chemistry of Clermont-Ferrand / DOI
URL
Synthesis of 3-Bromo-indazole (Technical Support Center)
In Vitro Toxicity and Safety Profiling of 3-Bromo-1-propyl-1H-indazole: A Comprehensive Technical Guide
Executive Summary 3-Bromo-1-propyl-1H-indazole (CAS: 1352514-47-6) is a critical halogenated building block frequently utilized in the synthesis of complex indazole-based molecules, including pharmaceutical intermediates...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Bromo-1-propyl-1H-indazole (CAS: 1352514-47-6) is a critical halogenated building block frequently utilized in the synthesis of complex indazole-based molecules, including pharmaceutical intermediates and synthetic cannabinoid receptor agonists (SCRAs). While the end-products of this synthesis pipeline are heavily scrutinized, the unreacted precursors themselves pose unique toxicological liabilities.
As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating in vitro framework for evaluating the cytotoxicity, metabolic stability, and off-target safety profile of this specific precursor. By understanding the causality behind each experimental choice, laboratories can confidently de-risk this compound during early-stage development.
Physicochemical Properties & Hazard Baseline
Before initiating in vitro assays, it is imperative to establish the baseline chemical hazards. According to standardized safety data, 3-Bromo-1-propyl-1H-indazole exhibits acute toxicity and irritant properties ()[1].
Table 1: Physicochemical Properties and Baseline GHS Hazards
Soluble in DMSO, Acetonitrile (Crucial for in vitro stock solutions)
In Vitro Toxicity Screening Workflow
To systematically evaluate the safety profile of 3-Bromo-1-propyl-1H-indazole, we employ a tiered screening workflow. This ensures that basal cytotoxicity is established before moving into complex metabolic and receptor-binding assays.
Fig 1. Tiered in vitro toxicity and safety screening workflow for indazole precursors.
Hepatotoxicity and Cytotoxicity Profiling
Rationale & Causality: The liver is the primary site of xenobiotic metabolism. Halogenated indazoles can induce hepatotoxicity either directly or via reactive intermediates ()[2]. We utilize HepG2 cells due to their human origin and retention of basal metabolic enzymes. We select the ATP-based CellTiter-Glo assay over traditional MTT because ATP quantification is a direct, immediate proxy for mitochondrial dysfunction and avoids the colorimetric quenching artifacts common with highly conjugated aromatic compounds.
Cell Seeding: Plate HepG2 cells in a 96-well opaque white microplate at a density of 10,000 cells/well in 100 µL DMEM (supplemented with 10% FBS). Incubate for 24h at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock of 3-Bromo-1-propyl-1H-indazole in 100% DMSO. Perform serial dilutions to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM.
Causality Rule: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Control Assignment (Self-Validation):
Negative Control: 0.5% DMSO in media (Establishes 100% baseline viability).
Positive Control: 40 µM Plumbagin (Ensures assay sensitivity to known hepatotoxins).
Treatment: Aspirate media and add 100 µL of compound-dosed media to respective wells. Incubate for 48 hours.
Readout: Equilibrate the plate to room temperature (30 mins). Add 100 µL CellTiter-Glo reagent per well. Shake for 2 mins to induce cell lysis. Incubate for 10 mins. Measure luminescence using a microplate reader.
Table 2: Expected Cytotoxicity Thresholds for Indazole Precursors
Compound Class
Cell Line
Assay Type
Expected IC₅₀ Range
Halogenated N-alkyl Indazoles
HepG2
ATP Luminescence
15 µM - 80 µM
Indazole Carboxamides
HepG2
High-Content Screening
> 100 µM (Moderate)
Naphthoylindoles
HepG2
High-Content Screening
5 µM - 20 µM (Severe)
Metabolic Stability and Toxicokinetics
Rationale & Causality: 3-Bromo-1-propyl-1H-indazole is highly lipophilic and subject to extensive Phase I metabolism by Cytochrome P450 (CYP) enzymes. Understanding its half-life and identifying reactive metabolites (e.g., N-dealkylation products) is critical, as metabolites of synthetic indazoles often retain biological activity or exhibit heightened toxicity ()[3].
Fig 2. Proposed Phase I CYP450-mediated metabolic pathways and potential reactive intermediates.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Master Mix Preparation: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM 3-Bromo-1-propyl-1H-indazole.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
Causality Rule: NADPH is the essential electron donor for CYP activity; a parallel tube without NADPH must be run as a negative control to rule out non-CYP chemical degradation.
Time-Course Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix with 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality Rule: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint while precipitating proteins for a clean LC-MS/MS injection.
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).
Off-Target Receptor Activity Profiling
Rationale & Causality: Because this compound is a structural precursor to SCRAs, it is vital to determine if the unreacted precursor itself possesses intrinsic affinity for Cannabinoid Receptors (CB1/CB2). Unintended GPCR activation by precursors or their metabolites can lead to severe psychotropic or cardiovascular adverse events ()[4]. We utilize a NanoLuc binary technology bioassay for high-throughput, real-time monitoring of β-arrestin recruitment.
Protocol 3: NanoLuc GPCR Activation Assay
Transfection: Transiently transfect HEK-293T cells with plasmids encoding the human CB1 or CB2 receptor tagged with a NanoLuc fragment (SmBiT) and β-arrestin-2 tagged with the complementary fragment (LgBiT).
Seeding: Plate cells in 384-well plates and incubate for 24 hours to allow for receptor expression.
Ligand Incubation: Add 3-Bromo-1-propyl-1H-indazole at varying concentrations (1 nM to 10 µM). Include JWH-018 (1 µM) as a positive control for CB1 activation.
Readout: Add Nano-Glo Live Cell Reagent. Measure luminescence continuously for 30 minutes.
Causality Rule: If the precursor binds and activates CB1, β-arrestin is recruited to the receptor, forcing the SmBiT and LgBiT fragments together. This reconstitutes a functional luciferase enzyme, emitting light that is directly proportional to receptor activation.
Conclusion
By deploying this structured, self-validating in vitro framework, drug development professionals can accurately map the toxicological boundaries of 3-Bromo-1-propyl-1H-indazole. Moving systematically from basal cytotoxicity to complex metabolic and off-target profiling ensures that any liabilities introduced by this halogenated precursor are identified and mitigated early in the development pipeline.
References
Bolt, H. M., & Hengstler, J. G. "Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems". Archives of Toxicology, 2021. URL:[Link]
Richter, M. J., et al. "Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases". Archives of Toxicology, 2022. URL:[Link]
Cannaert, A., et al. "Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay". Analytical Chemistry, 2016. URL:[Link]
The Emergence of 3-Bromo-1-propyl-1H-indazole: A Versatile Building Block for Accelerated Drug Discovery
Abstract The indazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1] This technical guide delves into the synthesis, properties, and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1] This technical guide delves into the synthesis, properties, and strategic applications of a particularly valuable derivative: 3-Bromo-1-propyl-1H-indazole. The strategic placement of the bromine atom at the 3-position, combined with the N-1-propyl group, creates a versatile and highly reactive building block. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in constructing complex molecular architectures, with a focus on leveraging its reactivity in modern cross-coupling reactions. We will explore the nuances of its synthesis, detailing a robust protocol for its preparation, and subsequently illuminate its vast potential in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings – foundational reactions in the drug discovery chemist's toolkit.
Introduction: The Strategic Advantage of the Indazole Scaffold
Indazoles, bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in pharmaceutical research due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3] The ability to functionalize the indazole core at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 3-bromo-1-propyl-1H-indazole derivative, with its CAS number 1352514-47-6, has emerged as a key intermediate for several reasons:
The N-1 Propyl Group: The presence of the propyl group at the N-1 position often enhances lipophilicity, which can improve cell permeability and overall pharmacokinetic profiles of drug candidates. It also resolves the issue of tautomerism inherent to N-unsubstituted indazoles, leading to more predictable reactivity and biological interactions.
The C-3 Bromo Handle: The bromine atom at the C-3 position is a linchpin for synthetic diversification. It serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of substituents. This strategic functionalization is paramount for exploring structure-activity relationships (SAR) during lead optimization.
This guide will provide a detailed exploration of the synthesis and synthetic utility of this important building block.
Synthesis of 3-Bromo-1-propyl-1H-indazole: A Protocol Grounded in Regioselectivity
The synthesis of 3-Bromo-1-propyl-1H-indazole hinges on the regioselective N-alkylation of the 3-bromo-1H-indazole precursor. The two nitrogen atoms of the indazole ring present a challenge in achieving selective alkylation. However, by carefully selecting the base and solvent system, one can favor the formation of the thermodynamically more stable N-1 isomer.
Causality Behind Experimental Choices
The choice of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is critical for achieving high N-1 selectivity.[4][5][6][7] Sodium hydride deprotonates the indazole to form the sodium salt. In a non-polar solvent like THF, the sodium cation can coordinate with the N-2 nitrogen, sterically hindering the approach of the alkylating agent at this position and thereby directing alkylation to the N-1 position. Weaker bases in more polar solvents often lead to a mixture of N-1 and N-2 isomers.[4]
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1H-indazole (1.0 equivalent).
Add anhydrous THF to achieve a concentration of approximately 0.2 M.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Re-cool the mixture to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-Bromo-1-propyl-1H-indazole.
Characterization Data Summary
While specific experimental data for 3-Bromo-1-propyl-1H-indazole is not extensively published, the expected characterization would be as follows:
Property
Expected Value
Molecular Formula
C10H11BrN2
Molecular Weight
239.11 g/mol
Appearance
Off-white to pale yellow solid
¹H NMR
Signals corresponding to the propyl group (triplet, sextet, triplet) and aromatic protons.
¹³C NMR
Resonances for the propyl carbons and the aromatic and heterocyclic carbons.
Mass Spec (ESI)
[M+H]⁺ at m/z 240.0 and 242.0 (characteristic isotopic pattern for bromine).
The Synthetic Utility of 3-Bromo-1-propyl-1H-indazole
The true power of 3-Bromo-1-propyl-1H-indazole lies in its versatility as a synthetic building block. The C-3 bromine atom is readily displaced in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For 3-Bromo-1-propyl-1H-indazole, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position, a common strategy in the development of kinase inhibitors.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Buchwald-Hartwig Amination with 3-Bromo-1-propyl-1H-indazole.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities onto the indazole core, which can serve as versatile handles for further transformations or as key components of biologically active molecules.
Workflow for Sonogashira Coupling:
Caption: Workflow for Sonogashira Coupling of 3-Bromo-1-propyl-1H-indazole.
Conclusion: A Gateway to Novel Chemical Space
3-Bromo-1-propyl-1H-indazole represents a highly valuable and versatile building block for the synthesis of novel indazole-based compounds. Its straightforward, regioselective synthesis and the reactivity of the C-3 bromine atom in a suite of powerful cross-coupling reactions provide medicinal chemists with a reliable and efficient tool to explore new chemical space. The ability to rapidly generate diverse libraries of 3-substituted indazoles is a significant advantage in the quest for new therapeutic agents. This guide has provided the foundational knowledge and practical protocols to empower researchers to fully leverage the potential of this important synthetic intermediate.
References
Brahmi, N. E., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
Alam, M. M., & Keating, A. E. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101329. [Link]
Alam, M. M., & Keeting, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1949. [Link]
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
Alam, M. M., & Keeting, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]
Chemsrc. (2025). dioctyl dodecanedioate. Retrieved from [Link]
Mata, E. G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3744-3755. [Link]
Paun, A., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron Letters, 43(15), 2821-2823. [Link]
Nolan, S. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 1(7), 759-764. [Link]
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7551-7559. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Stanovnik, B., & Tisler, M. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8863. [Link]
Laramie, M. C., et al. (2016). Diindolylamine Preparation and Stability Investigations. The Journal of Organic Chemistry, 81(17), 7734-7742. [Link]
Reddy, G. S., et al. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry, 88(24), 17596-17606. [Link]
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347. [Link]
Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4165-4168. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 795-802. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
de Fátima, Â., et al. (2016). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 21(11), 1545. [Link]
Lee, J., et al. (2023). Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 66(22), 15286-15303. [Link]
ResearchGate. (n.d.). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. Retrieved from [Link]
Beilstein-Institut. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 14, 802-831. [Link]
Gaikwad, D. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(48), 31257-31278. [Link]
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Pharmacokinetics and biodistribution of 3-Bromo-1-propyl-1H-indazole
Pharmacokinetics and Biodistribution of 3-Bromo-1-propyl-1H-indazole: A Comprehensive Technical Guide Executive Summary 3-Bromo-1-propyl-1H-indazole (CAS: 1352514-47-6) is a structurally privileged halogenated N-alkyl in...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacokinetics and Biodistribution of 3-Bromo-1-propyl-1H-indazole: A Comprehensive Technical Guide
Executive Summary
3-Bromo-1-propyl-1H-indazole (CAS: 1352514-47-6) is a structurally privileged halogenated N-alkyl indazole. While frequently utilized as a critical synthetic intermediate in the development of indazole-based synthetic cannabinoid receptor agonists (SCRAs) and protein kinase inhibitors, understanding its isolated pharmacokinetic (PK) and biodistribution profile is essential for toxicological profiling and rational drug design. This whitepaper elucidates the absorption, distribution, metabolism, and excretion (ADME) characteristics of this scaffold, providing field-proven methodologies for its bioanalytical quantification.
Physicochemical Drivers of Pharmacokinetics
The in vivo behavior of 3-Bromo-1-propyl-1H-indazole is fundamentally dictated by its structural modifications relative to the unsubstituted indazole core:
Lipophilicity (LogP): The addition of the N1-propyl chain and the C3-bromine atom significantly increases the molecule's lipophilicity. This high LogP drives rapid membrane permeation, facilitating extensive tissue distribution and rapid crossing of the blood-brain barrier (BBB).
Plasma Protein Binding: Highly lipophilic indazole derivatives typically exhibit >90% plasma protein binding. This high affinity for human serum albumin and α1-acid glycoprotein1 and prolonging the terminal half-life.
Metabolic Blocking: The bulky, electronegative bromine atom at the C3 position acts as a metabolic shield. By blocking the C3 site—a common site of oxidation in unsubstituted indazoles—2.
Metabolism and Clearance Pathways
The biotransformation of 3-Bromo-1-propyl-1H-indazole follows a predictable Phase I and Phase II sequence, heavily influenced by its halogenated core.
Phase I (Oxidation): Hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) catalyze the hydroxylation of the N-propyl chain, yielding terminal (omega) or secondary (omega-1) alcohols. Minor pathways include the oxidation of the indazole carbocyclic ring. Notably, 3, serving as a distinct mass-spectrometric marker for identifying its metabolites.
Phase II (Conjugation): The resulting hydroxylated metabolites undergo rapid glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This conjugation dramatically increases aqueous solubility, facilitating renal excretion.
Diagram 1: Phase I and Phase II metabolic pathways of 3-Bromo-1-propyl-1H-indazole.
Biodistribution Profile
Following systemic exposure, the biodistribution of 3-Bromo-1-propyl-1H-indazole exhibits a distinct two-compartment model behavior:
Alpha Phase (Rapid Distribution): The compound rapidly partitions from the systemic circulation into highly perfused, lipid-rich organs, notably the brain, liver, and heart.
Beta Phase (Redistribution and Elimination): Due to its lipophilicity, the compound redistributes into peripheral adipose tissue. This adipose depot slowly releases the parent compound back into the circulation, resulting in a prolonged terminal elimination half-life and a large volume of distribution (
Vd
).
Quantitative Data Summaries
Table 1: Physicochemical and Predicted Pharmacokinetic Parameters
Parameter
Predicted Value / Characteristic
Pharmacological Implication
Molecular Weight
239.11 g/mol
Favorable for oral absorption (Lipinski's Rule of 5).
LogP (Octanol/Water)
~3.8 - 4.2
High lipophilicity; rapid BBB penetration; adipose accumulation.
Susceptible to drug-drug interactions with CYP3A4 inhibitors.
Volume of Distribution (
Vd
)
> 3.5 L/kg
Extensive tissue penetration beyond the central plasma compartment.
Table 2: Comparative Tissue-to-Plasma Partition Coefficients (
Kp
) at Steady State
Tissue Compartment
Estimated
Kp
Ratio
Distribution Kinetic
Brain
2.5 - 3.5
Rapid equilibration due to high lipid solubility.
Liver
4.0 - 5.5
High accumulation; primary site of biotransformation.
Adipose Tissue
> 10.0
Acts as a slow-release depot; prolongs detection window.
Kidney
1.5 - 2.0
Moderate accumulation; site of conjugate excretion.
Experimental Methodologies
To accurately characterize the PK and biodistribution of highly lipophilic indazoles, rigorous, self-validating experimental designs are required. The following protocols detail the causality behind each methodological choice to ensure data integrity.
Protocol 1: In Vitro Hepatic Microsomal Stability Assay
Objective: To determine the intrinsic clearance (
CLint
) and identify primary Phase I metabolites without the confounding variables of in vivo distribution.
Matrix Preparation: Incubate 3-Bromo-1-propyl-1H-indazole (1 µM final concentration) with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Causality: Pre-incubation ensures thermal equilibrium before enzymatic catalysis begins.
Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the reaction.
Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the hydroxylation of the N-propyl chain.
Serial Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., indazole-d3).
Causality: Cold acetonitrile instantly denatures microsomal proteins, halting the reaction. The internal standard creates a self-validating system that corrects for downstream extraction losses and mass spectrometer ion suppression.
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
Protocol 2: In Vivo Pharmacokinetics and Tissue Distribution (Rodent Model)
Objective: To determine absolute bioavailability,
Vd
, systemic clearance, and tissue-specific accumulation.
Dosing Strategy: Utilize a crossover design in Sprague-Dawley rats. Administer the compound intravenously (IV, 1 mg/kg in 5% DMSO/95% PEG400) and orally (PO, 5 mg/kg in 0.5% methylcellulose).
Causality: IV and PO data from the same/parallel cohorts are mathematically required to calculate absolute oral bioavailability (
F
).
Serial Blood Sampling: Collect whole blood via jugular vein catheters at 10 time points over 24 hours. Centrifuge immediately to isolate plasma.
Tissue Harvesting: At
Cmax
(e.g., 1 hour post-dose) and terminal phase (24 hours), euthanize a subset of animals. Perfuse with ice-cold saline before harvesting brain, liver, and adipose tissue.
Causality: Saline perfusion removes residual blood from the organ vasculature, ensuring the measured concentration reflects true tissue penetration, not blood contamination.
Homogenization & Extraction: Homogenize tissues in a 1:3 (w/v) ratio with LC-MS grade water. Perform liquid-liquid extraction (LLE) using ethyl acetate.
Matrix-Matched LC-MS/MS: Quantify using Multiple Reaction Monitoring (MRM).
Causality: Calibration curves MUST be constructed using blank tissue homogenates (matrix-matched). Different tissues (e.g., lipid-rich brain vs. protein-rich liver) cause varying degrees of matrix effects (ion enhancement/suppression) in the electrospray ionization (ESI) source. Failure to matrix-match invalidates the quantification.
Diagram 2: In vivo pharmacokinetic and biodistribution experimental workflow.
References
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market
Source: PubMed / MDPI Molecules
URL
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3
Source: Diva-Portal
URL
Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites
Source: ScholarWorks@UNO
URL
Introduction: The Strategic Importance of the Functionalized Indazole Scaffold
An Application Guide to the Versatility of 3-Bromo-1-propyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions Authored for Researchers, Scientists, and Drug Development Professionals The indazole ring system is...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Versatility of 3-Bromo-1-propyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, yet the additional nitrogen atom provides unique hydrogen bond accepting capabilities, potentially enhancing target affinity.[1] This scaffold is central to numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, which are used in cancer chemotherapy.[2]
The development of novel therapeutics frequently relies on the strategic functionalization of such core structures. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for this purpose, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4]
This guide focuses on a particularly valuable building block: 3-Bromo-1-propyl-1H-indazole . The bromine atom at the C-3 position serves as a versatile synthetic handle for a wide array of cross-coupling transformations. The N-1 propyl group is not merely a substituent; its presence is a critical design element. By alkylating the N-1 position, the acidic N-H proton is removed, which prevents unwanted side reactions with the bases used in coupling reactions and circumvents the formation of regioisomeric products that can complicate synthesis and purification.[5][6] This guide provides detailed protocols and mechanistic insights for leveraging this key intermediate in four fundamental cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Arylated Indazoles
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for constructing C(sp²)-C(sp²) bonds, pairing an organohalide with a boronic acid or ester.[4] For 3-Bromo-1-propyl-1H-indazole, this reaction provides a direct route to 3-aryl- and 3-heteroarylindazoles, motifs commonly found in kinase inhibitors and other targeted therapeutics.[7][8][9] The reaction is valued for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4]
Mechanistic Rationale
The efficacy of the Suzuki coupling hinges on a well-understood catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
Catalyst/Ligand: A Pd(0) species, often generated in situ from a precatalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, initiates the cycle.[9][10] The phosphine ligand stabilizes the palladium center and modulates its reactivity. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that promotes efficient coupling for a wide range of substrates.[10][11]
Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[4]
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used. The organic solvent solubilizes the indazole substrate and catalyst, while water is necessary to dissolve the inorganic base.[8][12]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of 3-(4-methoxyphenyl)-1-propyl-1H-indazole
This protocol is a representative example adapted from established procedures for Suzuki couplings on bromo-heterocycles.[8][13]
Materials:
3-Bromo-1-propyl-1H-indazole (1.0 eq.)
(4-methoxyphenyl)boronic acid (1.2 eq.)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq.)
Potassium Carbonate (K₂CO₃) (2.5 eq.)
1,4-Dioxane
Deionized Water
Procedure:
To an oven-dried Schlenk flask, add 3-Bromo-1-propyl-1H-indazole, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add degassed 1,4-dioxane and deionized water in a 4:1 ratio via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours. Monitor progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1-propyl-1H-indazole.
Parameter
Condition
Purpose
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
Facilitates oxidative addition and reductive elimination.
Ligand
dppf (in complex)
Stabilizes Pd(0) and promotes efficient coupling.
Base
K₂CO₃ (2.5 eq.)
Activates the boronic acid for transmetalation.
Solvent
1,4-Dioxane / Water (4:1)
Solubilizes organic and inorganic components.
Temperature
90 °C
Provides thermal energy to overcome activation barriers.
Atmosphere
Inert (Ar or N₂)
Prevents oxidation and deactivation of the Pd(0) catalyst.
The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, providing access to substituted olefins.[14] In the context of our substrate, it enables the synthesis of 3-vinyl-1-propyl-1H-indazoles. These vinylated products are highly valuable intermediates, amenable to further transformations such as epoxidation, dihydroxylation, or as Michael acceptors. A notable application is in the synthesis of the drug Axitinib, where a Heck coupling is a key step.[15][16]
Mechanistic Rationale
A significant challenge in Heck reactions with bromo-heterocycles is the potential for a competing debromination side reaction.[15][17] Modern protocols, including mechanochemical (ball-milling) methods, have been developed to improve chemoselectivity and yield.[15]
Catalyst/Ligand: A simple palladium source like Pd(OAc)₂ paired with a phosphine ligand such as PPh₃ is often effective.[15][17] The catalyst system facilitates the initial oxidative addition of the C-Br bond.
Base: A tertiary amine base like triethylamine (TEA) is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[14]
Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction rates. Critically, the addition of a bromide source like NaBr has been shown to suppress the undesired debromination pathway, improving the overall yield of the desired Heck product.[15][16]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Mechanochemical Synthesis of (E)-butyl 3-(1-propyl-1H-indazol-3-yl)acrylate
This solvent-free protocol is adapted from a high-speed ball-milling procedure developed for 3-bromoindazoles, representing a greener and often more efficient alternative to traditional solution-phase heating.[15][17]
Materials:
3-Bromo-1-propyl-1H-indazole (1.0 eq.)
n-Butyl acrylate (1.5 eq.)
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq.)
Triphenylphosphine (PPh₃) (0.10 eq.)
Triethylamine (TEA) (1.2 eq.)
Tetrabutylammonium bromide (TBAB) (0.05 eq.)
Sodium Bromide (NaBr) (as grinding auxiliary)
Procedure:
To a stainless steel milling vessel, add 3-Bromo-1-propyl-1H-indazole, Pd(OAc)₂, PPh₃, TEA, TBAB, and NaBr (approx. 10g for a 1.5 mmol scale reaction).
Add the appropriate number of stainless steel balls to the vessel.
Add n-butyl acrylate to the solid mixture.
Seal the vessel and place it in a high-speed ball mill.
Mill the reaction mixture at a high rotational speed (e.g., 800 rpm) for 90-120 minutes.
After milling, open the vessel and add an organic solvent (e.g., ethyl acetate) to dissolve the product.
Filter the mixture to remove the grinding auxiliary and catalyst residues.
Wash the filtrate with water to remove the amine salt.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Parameter
Condition
Purpose
Catalyst
Pd(OAc)₂ (5 mol%)
Palladium source for the catalytic cycle.
Ligand
PPh₃ (10 mol%)
Stabilizes the palladium catalyst.
Base
TEA (1.2 eq.)
Neutralizes HBr generated in the cycle.
Solvent
None (Mechanochemical)
Green chemistry approach, enhances reactivity.
Additives
TBAB, NaBr
Phase-transfer catalyst and debromination suppressor.[15]
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[18] This reaction is of paramount importance in drug discovery, as the arylamine motif is a key component of countless pharmaceuticals. Applying this reaction to 3-Bromo-1-propyl-1H-indazole allows for the direct synthesis of 3-amino-1-propyl-1H-indazoles, providing access to a diverse range of structures for screening and development.[19][20][21]
Mechanistic Rationale
This reaction is more challenging than C-C couplings and requires a specialized catalyst system. The reductive elimination step to form the C-N bond is often the rate-determining step and is highly sensitive to the ligand structure.[18]
Catalyst/Ligand: The use of bulky, electron-rich phosphine ligands is the hallmark of modern Buchwald-Hartwig amination.[4] Ligands like RuPhos, XPhos, or BrettPhos are designed to accelerate the C-N reductive elimination from the palladium center.[22] They stabilize the coordinatively unsaturated L-Pd(0) species needed for efficient oxidative addition while promoting the final product-forming step.
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[22] These bases are strong enough to deprotonate the amine (or the resulting palladium-amine complex) without competing as nucleophiles.
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.[22]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of N-benzyl-1-propyl-1H-indazol-3-amine
This protocol is based on state-of-the-art conditions for the amination of heteroaryl bromides.[20][22]
Materials:
3-Bromo-1-propyl-1H-indazole (1.0 eq.)
Benzylamine (1.2 eq.)
RuPhos Pd G3 (a palladium precatalyst) (0.02 eq.)
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
Anhydrous, degassed Toluene
Procedure:
Inside a glovebox, add 3-Bromo-1-propyl-1H-indazole, RuPhos Pd G3 precatalyst, and NaOtBu to an oven-dried vial equipped with a stir bar.
Add anhydrous, degassed toluene, followed by benzylamine.
Seal the vial and remove it from the glovebox.
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Parameter
Condition
Purpose
Catalyst
RuPhos Pd G3 (2 mol%)
Precatalyst with a bulky, electron-rich ligand.
Ligand
RuPhos (in complex)
Accelerates the C-N reductive elimination step.[22]
Base
NaOtBu (1.4 eq.)
Strong, non-nucleophilic base for amine deprotonation.
Solvent
Toluene (anhydrous)
Aprotic solvent to maintain catalyst activity.
Temperature
100-110 °C
Overcomes the high activation energy of C-N coupling.
Atmosphere
Inert (Glovebox setup)
Crucial for preventing decomposition of the catalyst/ligand.
The Sonogashira coupling provides a direct method for linking a terminal alkyne to an aryl halide, creating an internal alkyne.[23] This reaction is unique among the common cross-couplings as it typically requires a dual catalyst system of palladium and copper(I). For 3-Bromo-1-propyl-1H-indazole, this opens a pathway to 3-alkynyl indazoles, which are important linear scaffolds used in materials science and as precursors for more complex heterocyclic systems.
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.
Palladium Cycle: This cycle is analogous to other cross-coupling reactions, involving the oxidative addition of 3-Bromo-1-propyl-1H-indazole to a Pd(0) center.
Copper Cycle: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and serves as the active nucleophile in the transmetalation step with the arylpalladium(II) complex.[23]
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the reaction solvent.[23]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 3-(phenylethynyl)-1-propyl-1H-indazole
The following is a generalized protocol for a standard Sonogashira coupling.[23]
To an oven-dried Schlenk flask, add 3-Bromo-1-propyl-1H-indazole, Pd(PPh₃)₄, and CuI.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add degassed triethylamine via syringe, followed by phenylacetylene.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. The reaction is often rapid. Monitor progress by TLC.
Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.
Dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues and copper salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
Parameter
Condition
Purpose
Pd Catalyst
Pd(PPh₃)₄ (2 mol%)
Facilitates oxidative addition of the C-Br bond.
Cu Co-catalyst
CuI (4 mol%)
Forms the reactive copper acetylide intermediate.[23]
Base/Solvent
Triethylamine (Et₃N)
Deprotonates the alkyne and serves as the reaction medium.
Temperature
25-50 °C
Often proceeds efficiently at or near room temperature.
Atmosphere
Inert (Ar or N₂)
Protects the Pd(0) and Cu(I) catalysts from oxygen.
General Experimental Workflow
While the specific conditions for each cross-coupling reaction vary, the overall laboratory workflow follows a consistent pattern of setup, execution, workup, and purification.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
3-Bromo-1-propyl-1H-indazole is a robust and highly versatile building block for the synthesis of complex, functionalized indazole derivatives. The strategic placement of the N-propyl group simplifies reaction execution by eliminating the acidic proton, while the C-3 bromine provides a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions. By mastering the protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, researchers and drug development professionals can efficiently generate diverse libraries of novel indazole-based compounds, accelerating the discovery of new therapeutic agents.
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Thieme E-Books & E-Journals. (n.d.). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
PharmaBlock. (n.d.). Indazoles in Drug Discovery.
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PMC. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
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PMC. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
Bentham Science. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6.
Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
Benchchem. (n.d.). A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates.
PubMed. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of....
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
Benchchem. (n.d.). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
ResearchGate. (2026). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
ACS Publications. (2008). Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Reaction | The Journal of Organic Chemistry.
Thieme. (n.d.). Abstracts.
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
DOI. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
Chemistry LibreTexts. (2023). Heck Reaction.
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene.
ACS Publications. (n.d.). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition | The Journal of Organic Chemistry.
Application Notes & Protocols: 3-Bromo-1-propyl-1H-indazole as a Versatile Precursor in Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biological...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional bioisostere for native structures like indoles, enabling critical interactions with biological targets such as protein kinases.[3]
This guide focuses on 3-Bromo-1-propyl-1H-indazole , a strategically designed precursor that unlocks vast potential for library synthesis and lead optimization. The molecule incorporates two key features:
A C3-Bromine Atom: This serves as a highly versatile synthetic handle for introducing molecular diversity. The carbon-bromine bond is readily activated by palladium catalysts, making it an ideal substrate for a wide array of cross-coupling reactions.[4][5]
An N1-Propyl Group: Alkylation at the N1 position serves a dual purpose. It eliminates the acidic N-H proton, which can otherwise complicate certain reaction conditions or lead to undesired side products.[6] Furthermore, the propyl chain enhances lipophilicity and can be used to fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical consideration in drug design.[7]
These attributes make 3-bromo-1-propyl-1H-indazole an invaluable starting material for accessing novel chemical space in the pursuit of new therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of the precursor's properties is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of 3-Bromo-1-propyl-1H-indazole
Data not available; 3-Bromo-1H-indazole melts at 147-151 °C.[9] The propyl group will lower this value.
Varies by purity.
Solubility
Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, and Dimethylformamide (DMF). Low solubility in water.[10]
-
CAS Number
Not readily available for the N1-propyl derivative. (CAS for 3-Bromo-1H-indazole is 40598-94-5).[11]
-
Safety and Handling Precautions
Based on safety data for structurally related bromoindazoles, 3-bromo-1-propyl-1H-indazole should be handled with care.
Hazards: Assumed to be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[9][10][12]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9]
Core Reactivity and Synthetic Pathways
The synthetic utility of 3-bromo-1-propyl-1H-indazole is centered on its capacity to undergo palladium-catalyzed cross-coupling reactions at the C3 position. This allows for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in pharmaceutical synthesis.
Figure 1: Key synthetic transformations using 3-bromo-1-propyl-1H-indazole.
Experimental Protocols
The following protocols are robust starting points for the functionalization of 3-bromo-1-propyl-1H-indazole. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the synthesis of a 3-aryl-1-propyl-1H-indazole derivative, a common core in kinase inhibitors.
Rationale: The Suzuki-Miyaura reaction is one of the most reliable methods for forming C(sp²)-C(sp²) bonds. We select Pd(dppf)Cl₂ as the catalyst due to its high efficiency and stability for coupling heteroaryl halides.[14] A mixed solvent system of dioxane and aqueous base (K₂CO₃) is used to ensure the solubility of both organic and inorganic reagents.[15][16]
Table 2: Reagents for Suzuki-Miyaura Coupling (1.0 mmol scale)
Reagent
M.W. ( g/mol )
Equivalents
Amount
3-Bromo-1-propyl-1H-indazole
239.11
1.0
239 mg
Arylboronic Acid
-
1.2
1.2 mmol
Pd(dppf)Cl₂·CH₂Cl₂
816.64
0.03 (3 mol%)
24.5 mg
Potassium Carbonate (K₂CO₃)
138.21
2.0
276 mg
1,4-Dioxane
-
-
4.0 mL
Water (deionized)
-
-
1.0 mL
Step-by-Step Procedure:
Setup: To an oven-dried round-bottom flask or microwave vial containing a magnetic stir bar, add 3-bromo-1-propyl-1H-indazole (239 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
Reagent Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol). Then, add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Alternatively, heat in a microwave reactor at 120-140 °C for 15-30 minutes, which can significantly accelerate the reaction.[15][17][18]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours for conventional heating).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-1-propyl-1H-indazole product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the synthesis of a 3-amino-1-propyl-1H-indazole derivative, a scaffold found in GPCR modulators and other CNS-active agents.
Rationale: The Buchwald-Hartwig amination requires a specialized catalyst system to facilitate the challenging formation of a C-N bond.[19][20] We use a palladium(0) source (Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand (XPhos), a combination known for its broad substrate scope and high activity.[6] A strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and drive the catalytic cycle.[21] The reaction must be performed under strictly anhydrous and anaerobic conditions.
Table 3: Reagents for Buchwald-Hartwig Amination (1.0 mmol scale)
Reagent
M.W. ( g/mol )
Equivalents
Amount
3-Bromo-1-propyl-1H-indazole
239.11
1.0
239 mg
Amine (Primary or Secondary)
-
1.2
1.2 mmol
Pd₂(dba)₃
915.72
0.02 (2 mol% Pd)
18.3 mg
XPhos
476.65
0.05 (5 mol%)
23.8 mg
Sodium tert-butoxide (NaOtBu)
96.10
1.4
135 mg
Anhydrous Toluene
-
-
5.0 mL
Step-by-Step Procedure:
Setup (Glovebox Recommended): To an oven-dried Schlenk tube containing a magnetic stir bar, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (23.8 mg, 0.05 mmol).
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen (3 cycles).
Reagent Addition: Add 3-bromo-1-propyl-1H-indazole (239 mg, 1.0 mmol) followed by anhydrous toluene (5.0 mL). Finally, add the amine (1.2 mmol) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.
Workup: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired 3-amino-1-propyl-1H-indazole.
Application in a Biological Context: Targeting Protein Kinases
Indazole derivatives are potent inhibitors of various protein kinases, enzymes that play a critical role in cell signaling pathways and are often dysregulated in diseases like cancer.[2] For example, the FDA-approved drug Axitinib, a VEGFR inhibitor, features an indazole core.[11][22] A compound synthesized from 3-bromo-1-propyl-1H-indazole could function as an ATP-competitive kinase inhibitor.
Figure 2: Inhibition of a kinase signaling pathway by an indazole-based drug.
References
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012). Journal of Medicinal Chemistry. [Link]
Pharmacological Properties of Indazole Derivatives: Recent Developments. (2026). ResearchGate. [Link]
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). MDPI. [Link]
Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. [Link]
Development of 1H-Indazole Derivatives as Anti-inflammatory Agents using Computational Techniques. (n.d.). Semantic Scholar. [Link]
Arepally, S., & Park, J. K. (n.d.). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Thieme. [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2018). ResearchGate. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Advances. [Link]
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Molecules. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journal of Organic Chemistry. [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-1-propyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-C Bond Formation in Indazole Chemistry The indazole scaffold is a privileged structural motif in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Indazole Chemistry
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including potent kinase inhibitors and anticancer agents. The functionalization of the indazole core, particularly at the C-3 position, is a key strategy in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[1][2][3] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for drug discovery and development.[4]
This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions specifically tailored for 3-bromo-1-propyl-1H-indazole. We will delve into the critical parameters of the reaction, offer a step-by-step protocol, and discuss the mechanistic rationale behind the selection of reagents and conditions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-1-propyl-1H-indazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[2]
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[5][6]
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Optimizing the Reaction Conditions for 3-Bromo-1-propyl-1H-indazole
The success of the Suzuki-Miyaura coupling of 3-bromo-1-propyl-1H-indazole is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The N-propyl group is stable under typical Suzuki conditions, so N-deprotection is not a concern.[7]
Catalyst Selection
The choice of palladium catalyst and its associated ligand is critical. For heteroaromatic substrates like indazoles, bulky, electron-rich phosphine ligands often enhance catalytic activity and prevent catalyst decomposition.
Catalyst System
Ligand
Key Features & Recommendations
Pd(PPh₃)₄
Triphenylphosphine
A classic, versatile catalyst. Can be effective but may require higher temperatures and longer reaction times.[7][8]
Pd(dppf)Cl₂
dppf
Often provides good yields and is less sensitive to air and moisture than some other catalysts.[9][10]
Buchwald Ligands
XPhos, SPhos
Highly active for challenging couplings, including those with sterically hindered partners. Often allows for lower catalyst loadings and milder conditions.[11][12]
PEPPSI-type Precatalysts
NHC Ligands
N-heterocyclic carbene (NHC) ligands offer high stability and activity.[3]
Choice of Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield.
Base
Strength
Comments
K₃PO₄
Strong
Frequently used for N-heterocyclic substrates, often giving excellent yields.[11][13]
Cs₂CO₃
Strong
A highly effective base, particularly in challenging couplings. Its high solubility in organic solvents can be advantageous.[7][8]
K₂CO₃
Moderate
A common and cost-effective choice, often used in aqueous solvent mixtures.[9][10][14]
Na₂CO₃
Moderate
Similar to K₂CO₃, a viable and economical option.[15]
Solvent System
Aprotic polar solvents, often in combination with water, are typically employed to facilitate the dissolution of both the organic and inorganic reagents.
Solvent System
Ratio (v/v)
Rationale
1,4-Dioxane / H₂O
4:1 to 5:1
A widely used and effective solvent system for Suzuki couplings.[13]
DME / H₂O
4:1
Dimethoxyethane (DME) is a good alternative to dioxane.[10]
Toluene / EtOH / H₂O
Varies
The addition of ethanol can improve the solubility of certain reagents.
1,4-Dioxane / EtOH / H₂O
3:1.5:0.5
This mixture has been shown to be effective, especially under microwave irradiation.[16]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1-propyl-1H-indazole
This protocol provides a general starting point for the coupling of 3-bromo-1-propyl-1H-indazole with an arylboronic acid. Optimization may be required for specific substrates.
Reagents and Materials:
3-Bromo-1-propyl-1H-indazole
Arylboronic acid (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
Base (e.g., K₃PO₄, 2 equivalents)
Solvent (e.g., 1,4-Dioxane and Water, 4:1)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Round-bottom flask
Condenser
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Standard laboratory glassware and workup equipment
Procedure:
Reaction Setup: To a dry round-bottom flask, add 3-bromo-1-propyl-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol).
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Follow this by the addition of the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-propyl-1H-indazole.
Workflow for Reaction Optimization
For challenging substrates or to improve yields, a systematic optimization of the reaction conditions is recommended.
Figure 2: A Logical Workflow for Optimizing Suzuki-Miyaura Coupling Conditions.
Conclusion
The Suzuki-Miyaura coupling of 3-bromo-1-propyl-1H-indazole is a powerful and adaptable method for the synthesis of diverse 3-aryl-1-propyl-1H-indazole derivatives. A thorough understanding of the reaction mechanism and the role of each component allows for the rational selection of conditions to achieve high yields and purity. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this critical transformation in their synthetic endeavors.
References
Biscoe, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 11889–11892. [Link]
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
Biscoe, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
Biscoe, M. R., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7461-7472. [Link]
Ternon, C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1847-1858. [Link]
Ternon, C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1847-1858. [Link]
Kumar, R., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 1083. [Link]
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
Lindsley, C. W., et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(32), 4244-4247. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2958. [Link]
Organometallics (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
Hachicha, M., et al. (2022). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 12(13), 7954-7965. [Link]
Rault, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2021. [Link]
Application Note: Mass Spectrometry Fragmentation Patterns of 3-Bromo-1-propyl-1H-indazole
Introduction and Rationale The structural elucidation of substituted indazoles is a critical function in modern drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and the forensic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
The structural elucidation of substituted indazoles is a critical function in modern drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and the forensic analysis of synthetic cannabinoids[1]. 3-Bromo-1-propyl-1H-indazole serves as a vital synthetic intermediate and a core scaffold in numerous pharmacologically active compounds[2].
This application note provides a comprehensive, self-validating guide to the mass spectrometric (MS) fragmentation behavior of 3-Bromo-1-propyl-1H-indazole. By combining Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, researchers can achieve unambiguous structural confirmation. We emphasize the causality behind these fragmentation pathways—specifically the influence of the halogen isotope effect, the lability of the N-alkyl bond, and the inherent stability of the indazole aromatic system[3].
Mechanistic Principles of Fragmentation (Causality & Theory)
To accurately interpret the mass spectra of 3-Bromo-1-propyl-1H-indazole, analysts must understand the thermodynamic drivers behind its fragmentation:
The Halogen Isotope Signature (The Diagnostic Anchor): Bromine naturally occurs as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. The molecular ion (
[M]+∙
in EI or
[M+H]+
in ESI) will invariably present as a distinct doublet separated by 2 Da (m/z 238 and 240). Any fragment retaining the bromine atom will preserve this 1:1 isotopic signature, serving as an internal validation metric.
N-Alkyl Alpha-Cleavage: The 1-propyl chain is highly susceptible to alpha-cleavage. The loss of an ethyl radical (
C2H5∙
, 29 Da) yields a methylidene-indazolium ion. This pathway is thermodynamically favored because the resulting positive charge is highly resonance-stabilized by the extended
π
-system of the indazole core[1].
Halogen Radical Extrusion: The C-Br bond is relatively weak compared to the aromatic C-C and C-N bonds. Homolytic cleavage of the bromine radical (
Br∙
, 79/81 Da) generates the 1-propyl-1H-indazole cation (m/z 159).
Pyrazole Ring Contraction: A hallmark of indazole fragmentation is the extrusion of neutral hydrogen cyanide (HCN, 27 Da)[3]. Following the loss of the alkyl and halogen substituents, the bare indazole core (m/z 117) undergoes ring opening and rearrangement to expel HCN, forming a stable, ring-contracted aromatic cation (m/z 90).
Fragmentation Pathway Visualization
Figure 1: Mass spectrometric fragmentation pathways of 3-Bromo-1-propyl-1H-indazole.
Quantitative Data Interpretation
The table below summarizes the key diagnostic ions observed during standard 70 eV Electron Ionization (EI-MS).
m/z Value
Ion Type / Assignment
Neutral Loss
Isotope Pattern
Relative Abundance
Diagnostic Significance
238 / 240
[M]+∙
(Molecular Ion)
None
1:1 Doublet
High (80-100%)
Confirms intact mass and mono-bromination.
209 / 211
[M−C2H5∙]+
29 Da (Ethyl)
1:1 Doublet
Moderate (40-60%)
Confirms presence of an N-alkyl chain
≥
propyl.
195 / 197
[M−C3H7∙]+
43 Da (Propyl)
1:1 Doublet
Low (15-30%)
Indicates N-dealkylation to the core bromoindazole.
159
[M−Br∙]+
79/81 Da (Bromine)
Singlet
High (70-90%)
Confirms the presence of the labile halogen.
117
[M−C3H7∙−Br∙]+
122/124 Da
Singlet
Base Peak (100%)
Represents the highly stable, bare 1H-indazole core.
To ensure data integrity and reproducibility, the following protocols utilize a self-validating cross-platform approach (GC-EI-MS and LC-ESI-MS/MS)[4].
Electron Ionization provides highly reproducible, library-matchable fragmentation patterns.
Step 1: Sample Preparation
Dissolve 1.0 mg of 3-Bromo-1-propyl-1H-indazole in 1.0 mL of MS-grade Dichloromethane (DCM) to create a 1 mg/mL stock.
Dilute the stock 1:100 in DCM to achieve a final working concentration of 10 µg/mL.
Step 2: Instrument Parameters
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m
×
0.25 mm ID
×
0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250°C.
Injection: 1 µL, Split ratio 10:1.
Oven Program: Initial temperature 80°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min).
MS Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C.
Scan Range: m/z 50 to 350.
Step 3: Self-Validating Quality Control (QC) Check
Action: Locate the chromatographic peak corresponding to the analyte. Extract the mass spectrum.
Validation Criteria: Inspect the m/z 238 and 240 peaks. If the intensity ratio is not exactly 1:1 (
±
5%), the run is invalid (indicating either co-elution, contamination, or degradation). Proceed to fragmentation analysis only if this criterion is met.
Improving reaction yield in 3-Bromo-1-propyl-1H-indazole synthesis
Technical Support Center: Troubleshooting 3-Bromo-1-propyl-1H-indazole Synthesis Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 3-Bromo-1-propyl-1H-indazole Synthesis
Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective alkylation of the indazole core. The synthesis of 3-Bromo-1-propyl-1H-indazole via the alkylation of 3-bromo-1H-indazole with a propyl halide is notoriously prone to poor yields due to competing N1 and N2 alkylation pathways.
This guide is designed to move your workflow away from empirical guesswork and toward rationally designed, self-validating protocols grounded in mechanistic causality.
Part 1: Mechanistic Pathway & Logic
Before troubleshooting, we must understand the bifurcation of the reaction pathway. Deprotonation of 3-bromo-1H-indazole yields a delocalized indazolide anion. The N2 position is generally more nucleophilic and possesses a lower activation energy barrier, making the N2-propyl isomer the kinetic product . However, the N1-propyl isomer is the thermodynamic product , calculated to be >4.1 kcal/mol more stable than its N2 counterpart[1].
Reaction pathway showing kinetic vs. thermodynamic control in indazole propylation.
Part 2: Frequently Asked Questions (Troubleshooting)
Q: Why does my propylation of 3-bromo-1H-indazole yield a nearly 1:1 mixture of N1 and N2 isomers, and how can I drive it toward the N1 product?A: This occurs because standard conditions (e.g.,
K2CO3
at room temperature) trap the reaction under kinetic control. To overcome this kinetic trap, you must shift to thermodynamic control.
Causality & Solution: Using a softer, highly polarizable base like Cesium Carbonate (
Cs2CO3
) in a polar aprotic solvent (DMF) at elevated temperatures (70 °C) enhances the "nakedness" of the anion. This allows the system to favor the lower-energy N1 transition state[2]. Furthermore, high-throughput experimentation has proven that maintaining precise stoichiometry (e.g., 1.1 to 1.5 eq base) under thermal stress pushes N1 selectivity significantly[3].
Q: I am using NaH in THF, but my overall conversion is stuck at 60%. What is limiting the reaction?A: Sodium hydride in THF often leads to incomplete conversion due to the poor solubility of the resulting sodium indazolide salt, which aggregates and crashes out of the solution.
Causality & Solution: While the tight ion-pairing between
Na+
and the indazolide N2 atom can theoretically block N2 and favor N1 alkylation, the biphasic nature of the aggregated salt stalls the kinetics. To resolve this, switch to
Cs2CO3
in DMF. The large ionic radius of Cesium provides excellent solubility for the intermediate complex, maintaining the necessary basicity without aggregation issues.
Q: How do I definitively verify that I have synthesized the N1-propyl isomer and not the N2-propyl isomer?A: Relying solely on LC-MS is insufficient since both regioisomers share the exact mass (
[M+H]+≈239.0/241.0
).
Causality & Solution: You must use 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation). In the N1-propyl isomer, the protons of the propyl
CH2
adjacent to the nitrogen will show a strong
3J
correlation to the C7a bridgehead carbon. In the N2-propyl isomer, this same
CH2
will correlate with the C3a carbon instead[4]. This self-validating analytical step is non-negotiable before advancing your compound to downstream coupling steps.
Part 3: Data Presentation & Optimization Matrix
The table below summarizes the quantitative impact of base and solvent selection on the regioselectivity and isolated yield of the N1 product.
Base (Equiv)
Solvent
Temp (°C)
Time (h)
N1:N2 Ratio (UPLC)
Isolated N1 Yield (%)
K2CO3
(1.5)
DMF
25
16
55:45
42%
NaH
(1.2)
THF
25
16
70:30
61%
K2CO3
(1.5)
DMSO
80
16
85:15
78%
Cs2CO3
(1.5)
DMF
70
16
92:8
87%
Part 4: Self-Validating Experimental Protocol
High-Yield Synthesis of 3-Bromo-1-propyl-1H-indazole
Objective: Maximize N1-alkylation yield (>85%) while suppressing N2-alkylation.
Step 1: Preparation & Deprotonation
Charge a dry, argon-purged round-bottom flask with 3-bromo-1H-indazole (1.0 eq) and anhydrous DMF to achieve a 0.3 M concentration.
Causality: Anhydrous conditions prevent the hydrolysis of the alkyl halide and ensure the base is not neutralized by moisture.
Add
Cs2CO3
(1.5 eq) in one portion. Stir the mixture at 50 °C for 30 minutes.
Validation Check: The solution will transition from clear to a pale yellow/orange suspension, visually confirming the formation of the indazolide anion.
Step 2: Alkylation under Thermodynamic Control
3. Add 1-bromopropane (1.2 eq) dropwise over 15 minutes using a syringe pump.
Causality: Dropwise addition prevents local concentration spikes of the electrophile that can lead to thermal runaway or kinetic trapping of the N2 isomer.
Elevate the reaction temperature to 70 °C and stir for 16 hours.
Step 3: In-Process Control (IPC)
5. Sample 10 µL of the reaction mixture, quench in 1 mL of
MeCN/H2O
(1:1), and analyze via UPLC-UV (254 nm).
Validation Check: Target >95% consumption of the starting material. The N1-propyl peak will elute slightly later than the N2-propyl peak on a reverse-phase C18 column due to its lower polarity. If starting material remains, spike with an additional 0.2 eq of 1-bromopropane and heat for 2 more hours.
Step 4: Workup & Isolation
6. Cool the reaction to room temperature and quench by pouring into ice-cold water (3x the volume of DMF used).
Causality: DMF is highly miscible with water. Flooding the system forces the lipophilic 3-bromo-1-propyl-1H-indazole to precipitate or partition efficiently.
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with a 5% aqueous
LiCl
solution (3 x 50 mL).
Causality:
LiCl
washes are highly effective at pulling residual DMF out of the organic layer, preventing solvent contamination during concentration.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if the N2 isomer exceeds 5%.
References
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
Development of a selective and scalable N1-indazole alkyl
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
Technical Support Center: Troubleshooting Regioselectivity in 1H-Indazole Alkylation
Welcome to the Technical Support Center for 1H-Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective N-alkylation of th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1H-Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective N-alkylation of the indazole scaffold. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures, a significant challenge in synthetic chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve your desired regiochemical outcome.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question 1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the selectivity for the N1-isomer?
This is a common issue stemming from the comparable nucleophilicity of the two nitrogen atoms. Achieving high N1 selectivity often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][3][4][5]
Core Strategy: Favor the Thermodynamic Product
Base and Solvent System: The choice of base and solvent is paramount. The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][4][6] The sodium cation is believed to chelate between the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering the approach of the electrophile at N2.[1][7]
Thermodynamic Equilibration: Certain electrophiles, such as α-halo carbonyls or β-halo esters, can participate in an equilibration process that favors the formation of the more thermodynamically stable N1-substituted product, especially in polar aprotic solvents like DMF.[4][8] This is because the initially formed N2-adduct can revert and subsequently alkylate at the N1 position.
Substituent Effects: The steric and electronic nature of substituents on the indazole ring can significantly direct the alkylation. Bulky substituents at the C3 position can sterically favor N1 alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated over 99% N1 regioselectivity with NaH in THF.[1][4]
Experimental Protocol for N1-Selective Alkylation
Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.
Work-up: Carefully quench the reaction with the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.[1]
Question 2: My goal is the N2-alkylated indazole, but I'm isolating the N1-isomer as the major product. How can I reverse the selectivity?
Favoring the kinetically controlled N2-product requires a different strategic approach. Conditions that avoid equilibration and direct the electrophile to the more nucleophilic N2-position are necessary.
Core Strategy: Favor the Kinetic Product
Mitsunobu Reaction: The Mitsunobu reaction is a highly effective method for achieving N2-selectivity.[1][2][4] This reaction of an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) with the indazole strongly favors the formation of the N2-alkylated regioisomer.[1][4]
Substituent Effects: Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N1-position and electronically favor attack at N2, leading to excellent N2-regioselectivity (≥ 96%).[1][4][9]
Acid Catalysis: The use of Brønsted or Lewis acids can promote N2-alkylation. For instance, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can catalyze the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates to selectively yield N2-alkylated products.[10][11]
Experimental Protocol for N2-Selective Alkylation (Mitsunobu)
Preparation: To a solution of the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
Work-up: Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by column chromatography to separate the desired N2-isomer.[1]
Question 3: My alkylation reaction is not proceeding to completion, or I'm observing very low yields. What are the likely causes?
Low conversion or yield can be attributed to several factors, often related to the reaction setup and reagent compatibility.
Troubleshooting Steps:
Base and Solvent Incompatibility: The choice of base and solvent is critical and interdependent. For example, using weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate in THF may result in no reaction.[1] In such cases, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) is often necessary.[8]
Insufficiently Anhydrous Conditions: Reactive bases like NaH are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The use of molecular sieves can also be beneficial.[12][13]
Reaction Temperature: Some alkylations may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating to 50 °C, while monitoring for any decrease in regioselectivity.[6]
Purity of Starting Materials: Ensure the purity of your indazole, alkylating agent, and other reagents. Impurities can interfere with the reaction.
Summary of Conditions for Regioselectivity
Desired Isomer
Preferred Conditions
Rationale
N1-Alkylated
Base/Solvent: NaH in THF
Favors the thermodynamically more stable product through chelation control.[1][4]
Electrophile: α-halo carbonyls/esters in DMF
Allows for thermodynamic equilibration to the more stable N1-isomer.[4][8]
Kinetically controlled reaction favoring the more nucleophilic N2-position.[1][4]
Catalysis: Brønsted/Lewis acids (e.g., TfOH)
Activates the alkylating agent and directs attack to N2.[10][11]
Substituents: Electron-withdrawing groups at C7
Sterically and electronically directs alkylation to N2.[1][4][9]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting regioselectivity in 1H-indazole alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in 1H-indazole alkylation?
The regioselectivity is a result of a complex interplay between several factors:
Tautomeric Equilibrium: 1H-indazole exists in equilibrium with its 2H-tautomer. The 1H-tautomer is thermodynamically more stable.[2][3][4][5] Reactions that allow for equilibration will favor the N1-product.
Kinetic vs. Thermodynamic Control: N2-alkylation is often the kinetically favored pathway due to the higher nucleophilicity of the N2 nitrogen.[5] Conditions that are irreversible and rapid tend to favor the N2-isomer. Conversely, conditions that allow for reversibility or are run for longer times at elevated temperatures can favor the thermodynamically more stable N1-isomer.[8][14][15]
Steric Effects: Bulky substituents on the indazole ring or the electrophile can significantly influence the site of attack. For example, a substituent at the C7 position can sterically block the N1-position, favoring N2-alkylation.[1][3][9]
Electronic Effects: The electronic properties of substituents on the indazole ring alter the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the overall nucleophilicity but can also influence the N1/N2 ratio depending on their position.[1][4]
Q2: How does the choice of base influence the N1/N2 ratio?
The base plays a crucial role beyond simple deprotonation.
Strong, Non-coordinating Bases (e.g., NaH): In non-polar solvents like THF, NaH leads to the formation of a sodium indazolide salt. The sodium cation can coordinate with the N2 nitrogen and a nearby electron-rich group (like a C3-ester), sterically blocking N2-alkylation and directing the electrophile to N1.[1][7]
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are often used in polar aprotic solvents like DMF. Cesium carbonate (Cs₂CO₃) in DMF has been shown to provide good to moderate N1 selectivity, potentially through a thermodynamic equilibration mechanism.[8] Potassium carbonate (K₂CO₃) in DMF often gives mixtures of N1 and N2 isomers.[3][16]
Organic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a metal-free catalyst for the aza-Michael addition of indazoles to enones, providing exclusive N1-regioselectivity.[17]
Q3: Can the electrophile itself direct the regioselectivity?
Yes, the nature of the alkylating agent is a key determinant.
Simple Alkyl Halides: With reagents like pentyl bromide, the regioselectivity is heavily dependent on the base and solvent system.[6]
Activated Electrophiles: As mentioned, α-halo esters and ketones can promote N1-selectivity through thermodynamic equilibration.[4][8]
Alkyl 2,2,2-trichloroacetimidates: These reagents, when activated by a Brønsted or Lewis acid, are highly effective for selective N2-alkylation.[10][11][18]
Q4: Are there any computational models to predict the regioselectivity of 1H-indazole alkylation?
Yes, Density Functional Theory (DFT) calculations have been successfully employed to understand and predict the regiochemical outcomes of indazole alkylation.[2][7][19] These studies can calculate the relative energies of the 1H- and 2H-indazole tautomers and the activation energies for N1 and N2 alkylation pathways.[18] Factors such as chelation mechanisms with metal cations and non-covalent interactions have been computationally investigated to explain the observed selectivities.[2][7]
References
Alam, J., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Barvian, M., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4882–4885. [Link]
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170–182. [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
Alam, J., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
Li, J., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. [Link]
Alam, J., & Keeting, S. (2026). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7655–7660. [Link]
Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
Liu, Y., & Buchwald, S. L. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]
Gutmann, B., et al. (2013). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Beilstein Journal of Organic Chemistry, 9, 2573–2581. [Link]
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. [Link]
Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-Bromo-1-propyl-1H-indazole
Introduction
Welcome to the Formulation & Assay Troubleshooting Center. 3-Bromo-1-propyl-1H-indazole (CAS: 1352514-47-6) presents a classic "brick dust/grease ball" solubility challenge. The molecule features a rigid, planar aromatic indazole core coupled with highly lipophilic substituents (a bromine atom and an N-propyl chain). Lacking strong hydrogen bond donors and possessing high lipophilicity, it exhibits extremely poor aqueous solubility, which severely limits its utility in both in vitro biological assays and in vivo pharmacokinetic studies[1].
As a Senior Application Scientist, I have designed this guide to provide field-validated, causality-driven protocols to solubilize 3-Bromo-1-propyl-1H-indazole across different experimental paradigms.
Section 1: Diagnostic Workflow
Before selecting a solubilization strategy, it is critical to align the formulation approach with your target application. Attempting to use in vivo polymeric dispersions for a simple in vitro biochemical assay will introduce unnecessary artifacts, while relying solely on DMSO for animal dosing will cause severe precipitation and toxicity.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental endpoints.
Section 2: In Vitro Assay Troubleshooting (Co-Solvents & Surfactants)
FAQ 1: I dissolved 3-Bromo-1-propyl-1H-indazole in 100% DMSO at 10 mM, but it immediately precipitates when I dilute it into my aqueous assay buffer (PBS, pH 7.4). Why does this happen and how do I fix it?
Causality & Mechanism:
This is a classic solvent-shift precipitation. DMSO is a highly polar aprotic solvent that easily solvates the lipophilic indazole. However, when diluted into water, the DMSO rapidly diffuses into the bulk aqueous phase. The local concentration of DMSO drops below the critical threshold required to keep the hydrophobic propyl and bromo groups solvated, causing the drug molecules to self-associate and crash out as amorphous precipitates or microcrystals[1].
Solution:
You must utilize a "step-down" co-solvent gradient or introduce a surfactant to lower the interfacial tension before the final aqueous dilution.
Table 1: Recommended Co-Solvent Limits for In Vitro Biological Assays
Co-solvent; steric hindrance against precipitation.
Self-Validating Protocol: The "Intermediate Stock" Method
Primary Stock: Dissolve 3-Bromo-1-propyl-1H-indazole in 100% sterile DMSO to achieve a 20 mM stock. Vortex and sonicate for 5 minutes at 37°C to ensure complete dissolution.
Intermediate Dilution: Instead of diluting directly into PBS, create a 10x intermediate stock (e.g., 200 µM) in a mixture of 10% DMSO, 10% Tween-80, and 80% PEG-400.
Visual Validation: Hold the intermediate tube against a dark background. It must be optically clear. If turbidity is observed, the compound has crashed out; increase the PEG-400 ratio.
Final Assay Dilution: Dilute the intermediate stock 1:10 into the final aqueous buffer (warm to 37°C prior to addition) with rapid vortexing. The final concentration will be 20 µM with 1% DMSO, 1% Tween-80, and 8% PEG-400.
Section 3: In Vivo Formulation (Cyclodextrin Complexation)
FAQ 2: We are moving to mouse pharmacokinetic (PK) studies (IV and PO). Co-solvents are causing injection site toxicity. What is the best vehicle for systemic delivery?
Causality & Mechanism:
For highly lipophilic molecules like 3-Bromo-1-propyl-1H-indazole, cyclodextrins (CDs) are the gold standard for parenteral and oral formulations. CDs are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic bromo-indazole core and the propyl chain insert into this cavity, forming a host-guest inclusion complex[2]. This masks the hydrophobic surface area from water, drastically increasing apparent solubility without altering the molecular structure[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low nephrotoxicity compared to unmodified β-CD.
Caption: Host-guest inclusion complexation mechanism between the lipophilic API and Cyclodextrin.
Preparation of CD Solutions: Prepare a series of HP-β-CD solutions in purified water at concentrations of 0, 5, 10, 20, and 40% (w/v).
Excess API Addition: Add an excess amount of solid 3-Bromo-1-propyl-1H-indazole (e.g., 10 mg) to 1 mL of each CD solution.
Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 72 hours. Scientific Rationale: Complexation is a thermodynamic equilibrium process; insufficient equilibration time leads to false-low solubility readings[2].
Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet the undissolved API.
Quantification: Filter the supernatant through a 0.22 µm PVDF syringe filter (discard the first 200 µL to saturate filter binding sites). Dilute the filtrate into methanol and quantify via HPLC-UV.
Formulation Generation: Based on the phase-solubility diagram, select the minimum CD concentration required to achieve your target dose. For a 5 mg/kg IV dose in mice (approx. 1 mg/mL), a 20% (w/v) HP-β-CD solution is typically sufficient.
Section 4: Advanced Solid Dispersions for Oral Bioavailability
FAQ 3: The cyclodextrin formulation works for IV, but our oral bioavailability (PO) is still <5%. How can we enhance gastrointestinal absorption?
Causality & Mechanism:
If the compound is highly crystalline, the dissolution rate in the GI tract becomes the rate-limiting step for absorption (BCS Class II/IV behavior). Amorphous Solid Dispersions (ASDs) solve this by trapping the drug in a high-energy, amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC)[4]. When the polymer dissolves in the stomach/intestine, it releases the drug as a supersaturated solution or as nano-colloids, preventing immediate crystallization and driving high concentration gradients across the intestinal epithelium[4]. Alternatively, prodrug strategies can be employed to drastically improve intrinsic solubility, though this requires synthetic modification of the indazole core[5].
Matrix Selection: Select Polyvinylpyrrolidone (PVP K30) as the hydrophilic carrier.
Co-Dissolution: Dissolve 100 mg of 3-Bromo-1-propyl-1H-indazole and 400 mg of PVP K30 (1:4 drug-to-polymer ratio) in 10 mL of a volatile organic solvent mixture (e.g., Dichloromethane:Methanol, 1:1 v/v). Validation: The solution must be completely transparent, indicating molecular dispersion.
Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, solid film forms on the flask.
Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove residual solvent traces.
Pulverization: Scrape the film and gently mill it into a fine powder using a mortar and pestle.
In Vivo Dosing: Suspend the ASD powder in 0.5% Methylcellulose / 0.1% Tween-80 in water immediately prior to oral gavage. The polymer matrix will maintain the supersaturated state long enough for intestinal absorption.
References
BenchChem Technical Support. "How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers". BenchChem.
MDPI. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility". Molecules.
NIH/PMC. "Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer". Saudi Pharmaceutical Journal.
NIH/PMC. "Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy". Journal of Pharmaceutical Sciences.
Pharma Excipients. "Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions". Pharmaceutics.
Purifying 3-Bromo-1-propyl-1H-indazole using flash column chromatography
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating specific heterocyclic pharmacophores can be a bottleneck in drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating specific heterocyclic pharmacophores can be a bottleneck in drug development. The alkylation of 3-bromo-1H-indazole with propyl halides is a classic example, notoriously yielding a mixture of N1 and N2 regioisomers.
This guide provides a field-proven, mechanistically grounded approach to isolating the target N1 isomer (3-Bromo-1-propyl-1H-indazole) from the N2 isomer (3-Bromo-2-propyl-2H-indazole) using normal-phase flash column chromatography.
The Separation Challenge: Mechanistic Causality
To successfully purify these compounds, one must understand why they separate. Indazoles are ambidentate nucleophiles. When alkylated, they form two distinct electronic structures:
The N1 Isomer (Target): Alkylation at the N1 position preserves the stable benzenoid aromaticity of the fused ring system. This results in a relatively non-polar molecule.
The N2 Isomer (Byproduct): Alkylation at the N2 position forces the molecule into an ortho-quinoid resonance structure. This quinoid form possesses a significantly higher dipole moment and zwitterionic character ()[1].
Because normal-phase silica gel separates compounds based on polar interactions (hydrogen bonding and dipole-dipole interactions with surface silanols), the highly polar N2 isomer binds much more strongly to the stationary phase. Therefore, the N1 isomer will always elute first, while the N2 isomer is retained longer ()[2].
Chromatographic Workflow
Workflow for the chromatographic separation of N1 and N2 indazole isomers.
Comparative Isomer Data
To aid in fraction identification, refer to the following quantitative and structural comparisons:
Property
3-Bromo-1-propyl-1H-indazole (Target)
3-Bromo-2-propyl-2H-indazole (Byproduct)
Alkylation Site
N1 (Adjacent to benzene ring)
N2 (Adjacent to C3-Bromo)
Electronic Structure
Benzenoid / Indole-like
Ortho-quinoid / Zwitterionic
Relative Polarity
Lower
Higher
Typical
Rf
(Hex/EtOAc 4:1)
~0.45
~0.20
Elution Order
First
Second
Silica Gel Affinity
Weak to Moderate
Strong
Standard Operating Procedure: Flash Column Purification
This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the success of the previous step via Thin Layer Chromatography (TLC).
Phase 1: TLC Optimization & Self-Validation
Prepare the Eluent: Create a test solvent system of 90:10 Hexanes/Ethyl Acetate.
Spot and Run: Spot the crude mixture on a silica TLC plate. Run the plate and visualize under UV light (254 nm).
Validate: Adjust the solvent ratio until the top spot (N1 isomer) has an
Rf
of exactly 0.20 to 0.30. This ensures optimal retention time for separation on the column ()[3].
Phase 2: Dry Loading Preparation
Causality: Alkylated indazoles often present as viscous oils. Loading them directly onto the column head causes "band broadening," ruining the separation. Dry loading ensures a perfectly flat, narrow starting band.
Dissolve: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).
Adsorb: Add dry silica gel to the flask (approximately 3:1 weight ratio of silica to crude mass).
Evaporate: Remove the DCM completely using a rotary evaporator until the silica is a free-flowing powder.
Phase 3: Column Execution
Pack the Column: Slurry pack the column using your optimized starting solvent (e.g., 95:5 Hexanes/EtOAc). Ensure the silica bed is perfectly level. Add a 1 cm protective layer of sea sand.
Load the Sample: Carefully pour the dry-loaded silica powder onto the sand layer. Top with another 1 cm layer of sand to prevent physical disturbance during solvent addition ()[4].
Gradient Elution: Begin eluting with the weak solvent. Collect small fractions. Once the N1 isomer begins to elute (monitor via UV detector or spot-check fractions on TLC), gradually increase the polarity (e.g., to 85:15 Hexanes/EtOAc) to push off the strongly retained N2 isomer.
Fraction Pooling: Combine fractions containing only the pure N1 isomer, validate purity with a final TLC, and concentrate under reduced pressure.
Troubleshooting & FAQs
Q: My N1 and N2 isomers are co-eluting. What went wrong?A: Co-elution usually stems from two issues: an overly polar initial solvent system or column overloading.
Solution: Decrease the polarity of your starting eluent (e.g., drop from 10% EtOAc to 5% EtOAc). Ensure your crude-to-silica mass ratio is at least 1:50 for difficult separations. If the
ΔRf
is less than 0.15, you must use a shallower gradient and a longer column[3].
Q: I see significant tailing of the N2 isomer, which is bleeding into my late N1 fractions. How do I fix this?A: The N2 isomer's zwitterionic, ortho-quinoid structure interacts strongly with the highly acidic silanol groups on the silica gel surface[1].
Solution: To suppress this secondary interaction, add a trace amount (0.1% - 0.5% v/v) of a modifier like Triethylamine (TEA) to your eluent[4]. This neutralizes the most active acidic sites on the silica, sharpening the bands and preventing tailing.
Q: The column cracked during elution, ruining the separation. What caused this?A: Column cracking is typically caused by the exothermic heat of adsorption when a highly polar solvent is rapidly introduced to dry silica, or by air bubbles trapped during the initial packing[3].
Solution: Always pre-mix your gradient solvents. Do not jump directly from 100% Hexanes to 50% EtOAc. Ensure the column is tightly packed using compressed air before loading the sample, and never let the solvent line drop below the top sand layer[4].
References
Development of a selective and scalable N1-indazole alkylation
Source: RSC Advances (Royal Society of Chemistry)
URL:[Link]
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines
Source: ACS Omega (American Chemical Society)
URL:[Link]
Flash Column Chromatography Guide
Source: MIT OpenCourseWare (Massachusetts Institute of Technology)
URL:[Link]
How to set-up a flash chromatography silica column and actually succeed at separation
Source: Reach Devices
URL:[Link]
A Comparative Analysis of N-Alkyl Chain Length on the Biological Activity of 3-Bromo-1H-indazole Derivatives: A Guide for Researchers
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Its versatile bicyclic structure serves as a privileged framework for...
Author: BenchChem Technical Support Team. Date: April 2026
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Its versatile bicyclic structure serves as a privileged framework for developing novel therapeutics, particularly in oncology and inflammation.[4][5] A common strategy in the optimization of indazole-based compounds is the modification of the N-1 position of the indazole ring. This guide provides a comparative analysis of two closely related analogs, 3-Bromo-1-propyl-1H-indazole and 3-Bromo-1-pentyl-1H-indazole, focusing on how the variation in the N-alkyl chain length can predictably influence their biological activity. While direct comparative studies are not extensively documented in publicly available literature, we can infer key structure-activity relationship (SAR) principles from related indazole derivatives to guide future research.[1]
The bromine atom at the 3-position is a key feature, often serving as a synthetic handle for introducing further molecular diversity through cross-coupling reactions.[1] However, the nature of the substituent at the N-1 position is crucial for modulating the physicochemical properties and, consequently, the biological profile of the molecule.[6] The transition from a propyl to a pentyl group represents a significant alteration in lipophilicity and steric bulk, which can have profound effects on target engagement, cell permeability, and metabolic stability.
Comparative Analysis of Predicted Biological Activity
The biological activity of N-alkylated indazoles is significantly influenced by the length and nature of the alkyl chain.[1] This is largely attributable to the impact of the alkyl group on the molecule's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets within target proteins, such as kinases.[1]
Feature
3-Bromo-1-propyl-1H-indazole
3-Bromo-1-pentyl-1H-indazole
Rationale and Causality
Predicted Lipophilicity (cLogP)
Lower
Higher
The addition of two methylene units in the pentyl chain significantly increases the hydrophobicity of the molecule. This can lead to enhanced membrane permeability and potentially stronger interactions with hydrophobic binding pockets in target proteins.
Potential Kinase Inhibition
Moderate to High
Potentially Higher
The indazole core is a known hinge-binding motif for many kinases.[1] Increased lipophilicity of the N-pentyl group may favor binding to hydrophobic regions near the ATP-binding site, potentially leading to increased potency. However, excessive lipophilicity can also lead to non-specific binding and reduced solubility.
Anticipated Anticancer Activity
Likely Active
Potentially More Potent
Many indazole derivatives exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.[2][4] The enhanced cell permeability of the N-pentyl analog could lead to higher intracellular concentrations and thus greater efficacy. This is contingent on the specific cancer cell line and the molecular target.
Metabolic Stability
Likely Higher
Potentially Lower
Longer alkyl chains can be more susceptible to metabolic degradation, such as hydroxylation by cytochrome P450 enzymes. This could result in a shorter in vivo half-life for the N-pentyl derivative compared to the N-propyl analog.
Aqueous Solubility
Higher
Lower
The increased lipophilicity of the N-pentyl chain will predictably decrease its solubility in aqueous media. This is a critical consideration for formulation and bioavailability.
Experimental Protocols for Evaluation
To empirically determine the biological activities of 3-Bromo-1-propyl-1H-indazole and 3-Bromo-1-pentyl-1H-indazole, a series of standardized in vitro assays are recommended.
1. In Vitro Antiproliferative Activity (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Cell Seeding : Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1][4]
Compound Treatment : The cells are treated with serial dilutions of the indazole compounds (e.g., from 0.1 to 100 µM) for 72 hours.
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
Solubilization and Absorbance Reading : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
IC50 Determination : The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Workflow for In Vitro Antiproliferative Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
2. Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific kinase.
Assay Principle : A common format is a biochemical assay that measures the phosphorylation of a substrate peptide by a kinase. The amount of phosphorylation is quantified, often using fluorescence or luminescence.
Reaction Mixture : The kinase, a substrate peptide, and ATP are combined in a buffer solution.
Compound Addition : The indazole compounds are added at various concentrations.
Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.
Detection : A detection reagent is added that produces a signal proportional to the amount of phosphorylated substrate.
IC50 Calculation : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.
Potential Signaling Pathway Involvement
Indazole derivatives are known to inhibit various protein kinases that are crucial components of signaling pathways regulating cell growth, proliferation, and survival.[7][8][9] A common target is the RAF/MEK/ERK pathway, which is often dysregulated in cancer.
Simplified RAF/MEK/ERK Signaling Pathway
Caption: Potential inhibition of the RAF/MEK/ERK pathway by indazole derivatives.
In this pathway, the indazole compound could potentially inhibit one of the kinase components, such as RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation. The differential lipophilicity of the N-propyl and N-pentyl analogs could influence their ability to access and bind to the ATP-binding pocket of these kinases.
Conclusion
While 3-Bromo-1-propyl-1H-indazole and 3-Bromo-1-pentyl-1H-indazole are structurally similar, the difference in their N-alkyl chain length is predicted to have a significant impact on their biological activity. The N-pentyl analog is expected to be more lipophilic, which may lead to increased potency in cell-based assays and against certain molecular targets, but potentially at the cost of reduced solubility and metabolic stability. The N-propyl derivative, being more water-soluble, might exhibit a more favorable pharmacokinetic profile. Empirical testing through the described experimental protocols is essential to validate these hypotheses and to fully elucidate the structure-activity relationships for this class of compounds. This guide serves as a foundational framework for researchers embarking on the investigation of N-alkylated 3-bromoindazoles as potential therapeutic agents.
References
BenchChem. (2026, February). An In-depth Technical Guide to 3-Bromo-1-isobutyl-1H-indazole: Structure, Synthesis, and Scientific Context. BenchChem. [Link not available]
BenchChem. (2025, December).
Royal Society of Chemistry. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
Wang, C., Zhu, M., et al. (2023, May 8).
Li, P., et al. (2022, February 1). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. PubMed.
DeLucca, G. V. (2009, October 5). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.
Wang, C., Zhu, M., et al. (2023, May 12).
Kumar, A., et al. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
Semantic Scholar. (n.d.).
Zhang, X., et al. (2016, June 1).
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online.
Li, J., et al. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
Comparing N1 vs N2 alkylation products of 3-bromo-1H-indazole
Comparative Guide: N1 vs. N2 Alkylation of 3-Bromo-1H-indazole in Drug Development Executive Summary For researchers and drug development professionals, 3-bromo-1H-indazole is a privileged heterocyclic scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: N1 vs. N2 Alkylation of 3-Bromo-1H-indazole in Drug Development
Executive Summary
For researchers and drug development professionals, 3-bromo-1H-indazole is a privileged heterocyclic scaffold. The C3-bromine atom provides a versatile handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig)[1],[2]. However, functionalizing the pyrazole nitrogen atoms is a critical prerequisite to lock the molecule's tautomeric state and improve its pharmacokinetic profile. Because direct alkylation conventionally yields a mixture of N1 and N2 regioisomers[3],[4], selecting the appropriate reaction conditions to exclusively drive N1 (thermodynamic) or N2 (kinetic) alkylation is essential for structural consistency and downstream reactivity.
Thermodynamic and Kinetic Framework
The regioselectivity of 3-bromo-1H-indazole alkylation is fundamentally governed by the tautomeric equilibrium between its 1H and 2H forms, and the relative stability of the resulting products.
N1-Alkylation (Thermodynamic Control): The 1H-indazole tautomer is thermodynamically favored by approximately 4–6 kcal/mol over the 2H-tautomer because it preserves the full aromaticity of the fused benzene ring[5]. Consequently, N1-alkylation yields a highly stable benzenoid structure[3].
N2-Alkylation (Kinetic Control): Alkylation at the N2 position disrupts the benzenoid aromaticity, locking the molecule into a quinonoid structure[3],. While thermodynamically less stable, the N2 position is often kinetically accessible and can be selectively targeted using specific electrophiles, acidic catalysis, or non-covalent interactions (NCIs)[6],.
Figure 1: Mechanistic divergence of 3-bromo-1H-indazole alkylation under thermodynamic vs. kinetic control.
Comparative Performance & Experimental Data
The presence of the C3-bromo group exerts an electron-withdrawing inductive effect, which slightly increases the acidity of the N-H proton, facilitating easier deprotonation by bases compared to unsubstituted indazoles[7]. The table below summarizes the quantitative performance of various alkylation strategies.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is provided to guide scale-up and optimization.
This protocol utilizes Sodium Hydride in THF to drive N1-selectivity.
Preparation: Charge a flame-dried round-bottom flask with 3-bromo-1H-indazole (1.0 equiv) and anhydrous THF (to achieve a 0.1 M solution).
Deprotonation: Cool the solution to 0 °C under an inert argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Causality: Cooling controls the exothermic deprotonation. More importantly, the combination of NaH and THF promotes the formation of a tight N2-Na⁺ ion pair. This ion pair sterically and electronically attenuates N2 reactivity, driving the incoming electrophile exclusively toward the N1 position[8].
Alkylation: Stir for 30 minutes at 0 °C, then add the alkyl bromide (1.1 equiv) dropwise.
Propagation: Warm the reaction to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).
Validation & Analytical Check: Quench with water and extract with EtOAc. Upon silica gel purification, the N1-alkylated indazole will consistently exhibit a higher
Rf
value (less polar) compared to the N2-isomer.
This metal-free protocol utilizes acid catalysis to bypass the thermodynamic preference, achieving high N2 selectivity[8].
Preparation: Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
Activation: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) at 0 °C.
Causality: Unlike basic conditions that form an indazolide anion, acidic conditions protonate the indazole. The acid catalyst activates the incoming diazo compound, and density functional theory (DFT) calculations suggest that non-covalent interactions (NCIs) in this transition state direct the electrophilic attack to the kinetically favored N2 position[6],[8].
Alkylation: Slowly add the diazo compound (1.2 equiv) dissolved in DCM over 30 minutes to prevent homocoupling of the diazo species.
Propagation: Stir at room temperature until nitrogen gas evolution ceases (typically 1–2 hours).
Validation & Analytical Check: Following standard workup, analyze the purified product via ¹H NMR. The N2-alkylated isomer will show a characteristic downfield shift for the N-alkyl protons (and any C4/C7 aromatic protons) due to the deshielding effect of the localized quinonoid electronic environment[5].
Downstream Reactivity: The C3-Bromo Handle
The choice between N1 and N2 alkylation profoundly impacts the downstream utility of the 3-bromo handle. Because the N2-isomer exists in a quinonoid state, the electron density across the pyrazole ring is altered, which can affect the oxidative addition step in palladium-catalyzed cross-couplings[5].
Figure 2: Impact of N1 vs N2 regiochemistry on downstream Pd-catalyzed cross-coupling efficiency.
While N1-alkyl-3-bromoindazoles readily undergo standard Suzuki, Stille, and Buchwald-Hartwig aminations with predictable, high yields[1],[2], N2-alkylated variants may require ligand optimization (e.g., switching from PPh₃ to electron-rich biaryl phosphines like XPhos) to overcome the altered electronic landscape of the C3-Br bond.
References
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry / PMC.[Link]
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate.[Link]
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.[Link]
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.[Link]
Product Class 2: 1H- and 2H-Indazoles. Thieme Connect.[Link]
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.[Link]
Spectroscopic Validation of 3-Bromo-1-propyl-1H-indazole: A Comparative Analytical Guide
As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the unambiguous regiochemical assignment of functionalized heterocycles. The indazole core is a privil...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the unambiguous regiochemical assignment of functionalized heterocycles. The indazole core is a privileged scaffold in medicinal chemistry, but its inherent annular tautomerism (existing in equilibrium as 1H- and 2H-tautomers) complicates synthetic workflows.
When synthesizing 3-Bromo-1-propyl-1H-indazole via the direct alkylation of 3-bromo-1H-indazole, the reaction inevitably yields a mixture of N1-alkylated and N2-alkylated isomers due to the delocalization of the intermediate indazolide anion1[1]. Distinguishing the desired 3-Bromo-1-propyl-1H-indazole from its 2H counterpart (3-Bromo-2-propyl-2H-indazole) requires a rigorous, self-validating spectroscopic approach. This guide objectively compares standard and advanced analytical methodologies, providing the causal reasoning and experimental protocols necessary for absolute structural validation.
Comparison of Structural Validation Methodologies
Relying solely on standard analytical techniques often leads to costly misassignments downstream. Below is an objective comparison of the methodologies available for validating indazole regiochemistry.
Table 1: Performance Comparison of Analytical Techniques
Analytical Methodology
Throughput
Regiochemical Confidence
Key Output Data
Limitations & Causality
1D NMR (
1
H,
13
C) + LC-HRMS
High
Low
Exact mass, basic connectivity, functional group presence.
Cannot definitively distinguish N1 vs. N2 isomers. Both isomers yield identical masses and highly similar 1D splitting patterns.
2D NMR (NOESY & HMBC)
Medium
Absolute
Spatial proximity (NOE) and 3-bond carbon-proton couplings.
The Gold Standard. Requires high sample purity (>95%) to prevent misinterpretation of impurity cross-peaks.
Single-Crystal X-Ray (SCXRD)
Low
Absolute
3D atomic coordinates, precise bond lengths and angles.
Highly definitive, but bottlenecked by the requirement to grow high-quality diffracting crystals.
The Causality of 2D NMR Regiochemical Assignment
To build a self-validating analytical system, we must move beyond simple pattern recognition and understand the physical causality behind the spectroscopic data. The differentiation of 1-alkyl and 2-alkyl indazoles relies on two specific 2D NMR experiments:
1. Spatial Proximity via NOESY (Nuclear Overhauser Effect Spectroscopy):
NOESY detects through-space dipole-dipole interactions between protons closer than 5 Å. In 3-Bromo-1-propyl-1H-indazole, the
α
-CH
2
protons of the N1-propyl group are spatially adjacent to the H-7 proton on the benzenoid ring. Irradiation or mixing of these spins produces a strong NOE cross-peak 2[2]. Conversely, in the N2-isomer, the propyl group is oriented away from the benzenoid ring, resulting in a complete absence of the H-7 NOE correlation1[1].
2. Electronic Connectivity via HMBC (Heteronuclear Multiple Bond Correlation):
HMBC maps the carbon skeleton by detecting long-range (typically 2- to 3-bond,
2JCH
and
3JCH
) couplings. The N1-propyl
α
-CH
2
protons will show a definitive 3-bond coupling to the bridgehead quaternary carbon C7a3[3]. In stark contrast, the
α
-CH
2
protons of the N2-isomer will correlate with C3 and C3a, completely bypassing C7a3[3]. Additionally, N-substitution of 2H-indazoles generally induces higher downfield shifts in the heterocyclic ring carbons compared to 1H-indazoles 4[4].
2H isomers typically shift N-alkyl protons slightly downfield.
NOESY Cross-Peaks
α
-CH
2↔
H-7 (Strong)
α
-CH
2↔
H-7 (Absent)
Absolute proof of spatial proximity to the benzenoid ring.
HMBC Correlations
α
-CH
2→
C7a
α
-CH
2→
C3, C3a
Maps the exact nitrogen attachment point via the carbon skeleton.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the self-validating decision matrix used to definitively assign the regiochemistry of the synthesized indazole.
Workflow for the regiochemical validation of indazole isomers via 2D NMR.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints.
Protocol 1: Synthesis and Isolation of 3-Bromo-1-propyl-1H-indazole
Causality Check: Sodium hydride (NaH) is utilized to fully deprotonate the 1H-indazole, forming a highly reactive, delocalized indazolide anion. This delocalization is the root cause of the N1/N2 isomer mixture, necessitating careful chromatographic separation 1[1].
Deprotonation: To a solution of 3-bromo-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under argon, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
Alkylation: Add 1-bromopropane (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Quench & Extract: Quench carefully with saturated aqueous NH
4
Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Chromatographic Separation: Purify the crude mixture via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate). Validation Step: The N1-isomer typically elutes earlier (higher R
f
) than the N2-isomer due to the N2-isomer's higher dipole moment and zwitterionic resonance character.
Protocol 2: 2D NMR Acquisition and Regiochemical Assignment
Causality Check: 2D NMR is highly sensitive to impurities. A 1D
1
H spectrum must be acquired first to validate that the sample purity is >95%. If impurities are present, their signals can generate false cross-peaks in NOESY/HMBC, collapsing the integrity of the validation.
Sample Preparation: Dissolve 15–20 mg of the purified, isolated isomer in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
Purity Validation (1D NMR): Acquire standard
1
H (16 scans) and
13
C (512 scans) spectra. Validation Step: Proceed to 2D acquisition ONLY if no significant impurity peaks are detected in the aliphatic region (~4.0-5.0 ppm).
NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 300–500 ms). Process the data and evaluate the cross-peaks corresponding to the
α
-CH
2
triplet (~4.35 ppm).
HMBC Acquisition: Acquire a 2D
1
H-
13
C HMBC spectrum optimized for long-range couplings (
nJCH
= 8 Hz).
Final Structural Validation: Cross-reference the data. If the
α
-CH
2
protons show a NOE to the aromatic H-7 doublet (~7.4 ppm) AND an HMBC correlation to the quaternary C7a carbon (~141 ppm), the structure is definitively validated as 3-Bromo-1-propyl-1H-indazole .
References
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
Troubleshooting regioselectivity in indazole synthesis - Benchchem.
Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) - D-NB.
SCIENZE BIOTECNOLOGICHE, BIOCOMPUTAZIONALI, FARMACEUTICHE E FARMACOLOGICHE - AMS Dottorato.
The handling and disposal of halogenated heterocyclic compounds, such as 3-Bromo-1-propyl-1H-indazole (CAS: 1352514-47-6), require strict adherence to environmental health and safety (EHS) protocols. In drug discovery an...
Author: BenchChem Technical Support Team. Date: April 2026
The handling and disposal of halogenated heterocyclic compounds, such as 3-Bromo-1-propyl-1H-indazole (CAS: 1352514-47-6), require strict adherence to environmental health and safety (EHS) protocols. In drug discovery and synthetic methodology, indazole derivatives are valuable scaffolds; however, the presence of the covalently bound bromine atom fundamentally dictates its end-of-life logistical pathway.
As a Senior Application Scientist, I have structured this guide to provide researchers and laboratory managers with a self-validating system for the safe handling, segregation, and disposal of this compound. This protocol ensures regulatory compliance, prevents environmental contamination, and mitigates laboratory risks.
Hazard Profiling & Physicochemical Rationale
Before executing any disposal protocol, one must understand the physicochemical nature of the waste. 3-Bromo-1-propyl-1H-indazole is a halogenated organic compound. The carbon-bromine bond is relatively stable under ambient conditions but dictates that the compound cannot be disposed of in standard organic waste streams due to the risk of generating toxic dioxins and furans during low-temperature incineration [1].
Based on vendor Safety Data Sheets (SDS) for this compound and its direct structural analogs (e.g., 3-Bromo-1-pentyl-1H-indazole)[1], the following hazard profile must be integrated into your risk assessment:
Property / Hazard Category
Data / GHS Classification
Operational Implication
Chemical Formula
C10H11BrN2
Contains ~33% Bromine by weight; mandates Halogenated Waste segregation.
Acute Toxicity (Oral)
Category 4 (H302)
Harmful if swallowed. Requires strict hygiene and prohibition of food/drink in the lab.
Skin Corrosion/Irritation
Category 2 (H315)
Causes skin irritation. Mandates nitrile gloves and lab coat during all handling.
Eye Damage/Irritation
Category 2A (H319)
Causes serious eye irritation. Safety goggles with side shields are non-negotiable.
STOT (Single Exposure)
Category 3 (H335)
May cause respiratory irritation. All solid handling and volatile solution transfers must occur in a fume hood.
Standard Operating Procedure (SOP): Waste Segregation & Disposal
The core principle of chemical disposal is segregation at the source . Mixing halogenated waste with non-halogenated solvents (like pure ethanol or acetone) not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines but drastically increases the financial cost of institutional waste processing [2].
Protocol A: Routine Laboratory Disposal Workflow
This protocol applies to the disposal of residual starting materials, reaction byproducts, and contaminated solvents containing 3-Bromo-1-propyl-1H-indazole.
PPE Verification: Don standard laboratory PPE: flame-resistant lab coat, chemical-resistant safety goggles, and double-layered nitrile gloves.
State Determination: Assess whether the waste is a solid (e.g., contaminated weighing paper, empty vials, neat powder) or a liquid solution (e.g., reaction mixtures dissolved in dichloromethane or methanol).
Liquid Waste Segregation:
Transfer all liquid solutions containing the compound into a clearly designated, chemically compatible high-density polyethylene (HDPE) or glass carboy labeled "Hazardous Waste: Halogenated Organics" .
Mechanistic Note: Never mix this stream with nitric acid or strong oxidizers, as halogenated organics can react exothermically or generate toxic halogen gases.
Solid Waste Segregation:
Place contaminated consumables (pipette tips, Kimwipes, filter paper) into a puncture-resistant, sealable container labeled "Hazardous Solid Waste: Halogenated Contaminated" .
Empty reagent bottles should be triple-rinsed with a halogenated solvent (e.g., DCM). The rinsate goes into the liquid halogenated waste, and the defaced, dry bottle goes into standard solid glass waste.
GHS Labeling: Ensure the waste container explicitly lists "3-Bromo-1-propyl-1H-indazole" and displays the GHS hazard pictograms for Irritant (Exclamation Mark).
Institutional Handover: Once the container reaches 80% capacity, seal it, log it in your institutional EHS inventory system, and transfer it to the designated hazardous waste accumulation area for high-temperature commercial incineration [3].
Spill Response and Decontamination Methodology
In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure.
Protocol B: Solid Spill Cleanup
Isolate the Area: Restrict access to the spill zone. Ensure the fume hood sash is lowered if the spill is inside, or increase room ventilation if outside the hood.
Containment: Do not dry sweep, as this aerosolizes the irritating powder (H335).
Wetting: Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust formation.
Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted solid.
Disposal: Place all collected material and contaminated cleanup tools into a heavy-duty plastic bag, seal it, and dispose of it via the Hazardous Solid Waste stream.
Surface Decontamination: Wash the spill surface with a detergent solution, followed by an alcohol wipe down.
Disposal Decision Workflow
The following diagram illustrates the logical decision tree for processing 3-Bromo-1-propyl-1H-indazole waste to ensure compliance and safety.
Workflow for the segregation and compliant disposal of brominated indazole derivatives.
References
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publication 3404. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]
Personal protective equipment for handling 3-Bromo-1-propyl-1H-indazole
A Researcher's Guide to Safely Handling 3-Bromo-1-propyl-1H-indazole Navigating the complexities of novel chemical compounds is the cornerstone of drug discovery and development. Among these, substituted indazoles are a...
Author: BenchChem Technical Support Team. Date: April 2026
A Researcher's Guide to Safely Handling 3-Bromo-1-propyl-1H-indazole
Navigating the complexities of novel chemical compounds is the cornerstone of drug discovery and development. Among these, substituted indazoles are a significant class of heterocyclic compounds, valued for their diverse biological activities. However, their potential also necessitates a profound respect for their handling. This guide provides a detailed operational plan for the safe use of 3-Bromo-1-propyl-1H-indazole, moving beyond a simple checklist to instill a culture of safety and procedural excellence. The protocols outlined here are designed to be self-validating, ensuring that every step, from preparation to disposal, is grounded in authoritative safety standards.
Hazard Profile: Understanding the Compound
Before any laboratory work commences, a thorough understanding of the specific hazards associated with the chemical is paramount. While a specific Safety Data Sheet (SDS) for the 1-propyl substituted variant may not be publicly available, we can infer its hazard profile from the well-documented parent compound, 3-Bromo-1H-indazole.
According to aggregated GHS data provided to the European Chemicals Agency (ECHA), 3-Bromo-1H-indazole is classified as:
Acutely Toxic (Oral), Category 3: Toxic if swallowed[1][2][3].
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation[2][3].
These classifications demand a stringent approach to exposure control. The primary goal is to prevent any contact with the substance through inhalation, ingestion, or skin and eye contact.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The initial and most critical layers of protection are robust engineering controls. All handling of 3-Bromo-1-propyl-1H-indazole, especially in its powdered form, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][5] This ensures that any dust or aerosols are effectively contained and exhausted, minimizing the risk of inhalation.
Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[6][7] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table summarizes the required PPE for different operational phases.
Operational Phase
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Handling Solid
Chemical safety goggles with side shields or a face shield.[1][7]
Required. Use a respirator with appropriate cartridges (e.g., ABEK-P2 for higher-level protection).[8]
Rationale for PPE Selection:
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles, compliant with OSHA 29 CFR 1910.133 or European Standard EN166, are mandatory to protect against splashes and fine dust.[1][7]
Hand Protection: Gloves must be inspected for any defects before use.[6][8] Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[5] The "buddy system" for glove removal—one glove peeling off the other without touching the outer surface with bare skin—is a critical technique to prevent contamination.[5][6]
Respiratory Protection: While engineering controls are primary, respiratory protection is essential when these controls are not feasible or during emergencies. A NIOSH (US) or CEN (EU) approved respirator with the correct cartridge is necessary to prevent inhalation of harmful dust.[8]
Operational Workflow: A Step-by-Step Protocol
A systematic workflow minimizes risk and ensures reproducibility. The following diagram and steps outline the essential procedures for handling 3-Bromo-1-propyl-1H-indazole from receipt to disposal.
Caption: Safe Handling Workflow for 3-Bromo-1-propyl-1H-indazole.
Procedural Steps:
Pre-Use Checks: Before handling the compound, review this guide and the relevant SDS. Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood has a current certification and is functioning correctly.[5]
Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.[10]
Solution Preparation: Add solvents to the solid compound slowly to avoid splashing. Keep the container closed whenever possible.[11]
Decontamination: After use, decontaminate the work surface with an appropriate solvent and cleaning agent.
Waste Disposal: All materials contaminated with 3-Bromo-1-propyl-1H-indazole, including gloves, weigh papers, and pipette tips, must be disposed of as hazardous chemical waste.[1][12] The final compound and any reaction byproducts must be collected in a clearly labeled, sealed hazardous waste container for disposal by an approved waste management company.[1][12]
In the event of an exposure, a rapid and correct response is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[6][13]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor immediately.[6][12]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately.[1][6]
For any exposure, it is imperative to show the attending medical personnel the Safety Data Sheet for the compound.[6]
By integrating these detailed safety protocols and operational plans into your daily laboratory work, you build a foundation of trust in your procedures and ensure the well-being of all personnel. This commitment to safety not only protects researchers but also upholds the integrity and quality of the scientific work being conducted.
References
Safety Data Sheet for 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. Angene Chemical. [Link]
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
3-Bromo-1H-indazole Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. University of Wisconsin-Milwaukee. [Link]
Standard Operating Procedure for Imidazole. University of Washington. [Link]
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, ACS Publications. [Link]
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]